molecular formula C18H30O6 B8209532 1233B

1233B

Número de catálogo: B8209532
Peso molecular: 342.4 g/mol
Clave InChI: QFZISQBFEIXWDM-ZXIXUIEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(2E,4E,7R,13R)-12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid, also known as fusaridioic acid A, is a specialized organic compound with the molecular formula C18H30O6 and an average molecular mass of 342.432 Da . This compound is characterized by a 14-carbon chain (tetradeca) backbone with two trans-configured double bonds (2E,4E), two carboxylic acid groups, and multiple chiral centers including a defined (7R,13R) stereochemistry . It is supplied with the CAS number 34668-61-6 . As a high-purity chemical, it serves as a valuable building block and reference standard for researchers in synthetic chemistry and natural product synthesis. Its complex structure, featuring multiple stereocenters and functional groups including hydroxy, hydroxymethyl, and dienoic acid, makes it a compound of significant interest for the study of structure-activity relationships and the development of novel synthetic methodologies. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses.

Propiedades

IUPAC Name

(2E,4E,7R,13R)-12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O6/c1-12(8-13(2)9-14(3)10-17(21)22)6-4-5-7-16(20)15(11-19)18(23)24/h9-10,12,15-16,19-20H,4-8,11H2,1-3H3,(H,21,22)(H,23,24)/b13-9+,14-10+/t12-,15-,16?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZISQBFEIXWDM-ZXIXUIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC(C(CO)C(=O)O)O)CC(=CC(=CC(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCCC([C@@H](CO)C(=O)O)O)C/C(=C/C(=C/C(=O)O)/C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Antibiotic 1233B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of the antibiotic 1233B. Through a comprehensive review of existing literature, this document establishes that the biological activity of this compound is intrinsically linked to its structural relationship with its parent compound, antibiotic 1233A. The primary molecular target of 1233A is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, a key enzyme in the mevalonate pathway for isoprenoid and sterol biosynthesis. Antibiotic 1233A acts as a time-dependent, irreversible inhibitor of this enzyme. Crucially, this compound is the hydroxy-acid derivative of 1233A, formed by the hydrolysis of the β-lactone ring. This structural modification is paramount as the intact β-lactone moiety is essential for the irreversible inhibition of HMG-CoA synthase. Consequently, evidence strongly indicates that antibiotic this compound is largely inactive as an inhibitor of this primary target. This guide will provide a detailed exposition of the mechanism of 1233A to infer the action of this compound, present relevant quantitative data, detail experimental protocols for assessing enzyme inhibition, and provide visual diagrams of the pertinent biochemical pathways and experimental workflows.

Introduction

Antibiotic this compound, chemically identified as 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, is a natural product closely related to the β-lactone-containing antibiotic, 1233A. Understanding the mechanism of action of this compound necessitates a thorough examination of its parent compound, 1233A, which has been characterized as a potent and specific inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (EC 2.3.3.10). This enzyme catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, a critical step in the biosynthesis of cholesterol and other isoprenoids.

The Molecular Target: HMG-CoA Synthase

HMG-CoA synthase is a pivotal enzyme in the metabolism of eukaryotes and some prokaryotes. In eukaryotes, both cytosolic and mitochondrial isoforms of the enzyme exist, each playing distinct roles. The cytosolic form is primarily involved in the synthesis of cholesterol and other non-sterol isoprenoids, while the mitochondrial isoform is mainly responsible for the production of ketone bodies. The inhibition of cytosolic HMG-CoA synthase is a key target for modulating cholesterol biosynthesis.

Mechanism of Action of the Parent Compound, Antibiotic 1233A

The primary mechanism of action of antibiotic 1233A is the irreversible inhibition of HMG-CoA synthase[1]. This inhibition is time-dependent and is attributed to the presence of a highly reactive β-lactone ring in the structure of 1233A[1].

The proposed mechanism involves the nucleophilic attack by the active site cysteine residue of HMG-CoA synthase on the carbonyl carbon of the β-lactone ring. This results in the opening of the ring and the formation of a stable, covalent thioester bond between the antibiotic and the enzyme, thereby inactivating it[1]. This covalent modification prevents the enzyme from binding its natural substrates and carrying out its catalytic function.

A structurally related compound lacking the hydroxymethyl group on the β-lactone ring has been shown to act as a reversible and competitive inhibitor with respect to acetyl-CoA, highlighting the importance of the specific stereochemistry of 1233A for its irreversible mode of action[1].

Deduced Mechanism of Action of Antibiotic this compound

Antibiotic this compound is the hydroxy-acid of antibiotic 1233A[2]. This means that the β-lactone ring of 1233A has undergone hydrolysis to form a β-hydroxy carboxylic acid. This seemingly minor structural modification has a profound impact on the molecule's biological activity.

The electrophilic β-lactone ring is the "warhead" of 1233A, responsible for its covalent modification of HMG-CoA synthase. The hydrolysis of this ring in this compound removes this reactive functional group. Studies on analogous β-lactone inhibitors of HMG-CoA synthase have demonstrated that opening of the β-lactone ring leads to a complete loss of inhibitory activity . Therefore, it is strongly inferred that antibiotic this compound is not an effective inhibitor of HMG-CoA synthase . Its antibacterial properties, if any, would likely arise from a different, yet to be determined, mechanism or be significantly attenuated compared to 1233A.

Quantitative Data

The available quantitative data primarily pertains to the inhibitory activity of antibiotic 1233A and related β-lactone inhibitors against HMG-CoA synthase. No specific inhibitory constants for this compound have been reported in the literature, which aligns with the deduction of its inactivity.

Table 1: Inhibitory Activity of Antibiotic 1233A and Related Compounds against HMG-CoA Synthase

CompoundTarget EnzymeOrganismIC50 (µM)Inhibition TypeReference
Antibiotic 1233A (L-659,699)Cytosolic HMG-CoA SynthaseRat Liver0.1Irreversible, Time-dependent[3]
Antibiotic 1233A (L-659,699)Cytosolic HMG-CoA SynthaseRat Liver0.12-[4]
Antibiotic 1233AHepatic Sterol Biosynthesis (in vivo)MouseDose-dependent inhibitionIrreversible[5]

Experimental Protocols

HMG-CoA Synthase Inhibition Assay (Spectrophotometric Method)

This protocol describes a general method for determining the inhibitory activity of compounds against HMG-CoA synthase by monitoring the consumption of a substrate or the formation of a product.

Materials:

  • Purified or partially purified HMG-CoA synthase

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and 1 mM DTT)

  • Acetyl-CoA

  • Acetoacetyl-CoA

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for coupled assay

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader or spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a stock solution of HMG-CoA synthase in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate.

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • Assay Mixture Preparation: In a microplate well or cuvette, combine the assay buffer, acetyl-CoA, and the test inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C) to allow for any time-dependent inhibition.

  • Reaction Initiation: Initiate the reaction by adding acetoacetyl-CoA.

  • Measurement:

    • Direct Assay: Monitor the decrease in absorbance at 303 nm, which corresponds to the consumption of the enolate form of acetoacetyl-CoA.

    • Coupled Assay with DTNB: Include DTNB in the reaction mixture. The release of Coenzyme A (CoA) during the reaction reduces DTNB, leading to an increase in absorbance at 412 nm.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance change over time. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Radiochemical Assay for HMG-CoA Synthase Activity

This method offers high sensitivity and is suitable for crude enzyme preparations.

Materials:

  • Purified or crude HMG-CoA synthase preparation

  • Assay Buffer (as above)

  • [¹⁴C]Acetyl-CoA (radiolabeled substrate)

  • Acetoacetyl-CoA

  • Test inhibitor

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: Combine the assay buffer, [¹⁴C]acetyl-CoA, acetoacetyl-CoA, and the test inhibitor in a reaction tube.

  • Enzyme Addition: Add the enzyme preparation to initiate the reaction.

  • Incubation: Incubate the reaction mixture at a constant temperature for a defined period.

  • Reaction Termination: Stop the reaction, for example, by adding a strong acid.

  • Product Separation: Separate the radiolabeled product (HMG-CoA) from the unreacted [¹⁴C]acetyl-CoA using a suitable chromatographic method (e.g., ion-exchange chromatography).

  • Quantification: Quantify the amount of radiolabeled product by liquid scintillation counting.

  • Data Analysis: Calculate the enzyme activity and the percentage of inhibition at different inhibitor concentrations to determine the IC50 value.

Visualizations

Signaling Pathway: Mevalonate Pathway and Inhibition by 1233A

Mevalonate_Pathway AcetylCoA Acetyl-CoA Enzyme_HMGS HMG-CoA Synthase AcetylCoA->Enzyme_HMGS AcetoacetylCoA Acetoacetyl-CoA AcetoacetylCoA->Enzyme_HMGS HMG_CoA HMG-CoA Enzyme_HMGR HMG-CoA Reductase HMG_CoA->Enzyme_HMGR Mevalonate Mevalonate Isoprenoids Isoprenoids, Sterols Mevalonate->Isoprenoids ... Enzyme_HMGS->HMG_CoA Condensation Enzyme_HMGR->Mevalonate Reduction Inhibitor_1233A Antibiotic 1233A (β-lactone) Inhibitor_1233A->Enzyme_HMGS Irreversible Inhibition

Caption: Inhibition of the mevalonate pathway by antibiotic 1233A.

Experimental Workflow: HMG-CoA Synthase Inhibition Assay

HMG_Synthase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - HMG-CoA Synthase - Substrates (Acetyl-CoA, Acetoacetyl-CoA) - Assay Buffer - Test Compound (this compound) Start->PrepareReagents Dispense Dispense Reagents into Microplate PrepareReagents->Dispense PreIncubate Pre-incubate Enzyme and Inhibitor Dispense->PreIncubate InitiateReaction Initiate Reaction with Substrate PreIncubate->InitiateReaction MonitorAbsorbance Monitor Absorbance Change (e.g., at 303 nm or 412 nm) InitiateReaction->MonitorAbsorbance CalculateRates Calculate Initial Reaction Rates MonitorAbsorbance->CalculateRates AnalyzeData Analyze Data and Determine IC50 CalculateRates->AnalyzeData End End AnalyzeData->End

Caption: Workflow for determining HMG-CoA synthase inhibition.

Logical Relationship: Structure-Activity of 1233A and this compound

Structure_Activity_Relationship cluster_1233A Antibiotic 1233A cluster_this compound Antibiotic this compound StructureA β-lactone ring (Intact) ActivityA Irreversible Inhibitor of HMG-CoA Synthase StructureA->ActivityA Leads to Hydrolysis Hydrolysis of β-lactone StructureA->Hydrolysis StructureB β-hydroxy carboxylic acid (Hydrolyzed ring) ActivityB Inactive against HMG-CoA Synthase StructureB->ActivityB Leads to Hydrolysis->StructureB

References

Unveiling 1233B: A Fungal Antibiotic's Journey from Discovery to Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the origins, isolation, and characterization of the antibiotic 1233B, a fungal metabolite with antibacterial properties. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the scientific journey of this compound from its initial discovery to the elucidation of its chemical nature.

Introduction

Antibiotic this compound, also known by its chemical name 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, is a fungal metabolite first identified as the hydroxy-acid derivative of the antibiotic 1233A. Its discovery and characterization have been linked to fungal species of the genera Scopulariopsis and Fusarium. This document provides an in-depth overview of the scientific investigations that led to the isolation and understanding of this unique natural product.

Discovery and Origin

The initial discovery of the closely related antibiotic, 1233A, was reported in the early 1970s. Subsequent research identified this compound as a related metabolite.

Producing Organisms

Two distinct fungal genera have been identified as producers of this compound or its precursor, 1233A:

  • Scopulariopsis sp. : A strain designated as F-244 of Scopulariopsis has been documented as a producer of antibiotic 1233A.

  • Fusarium sp. : The fungal strain RK97-94 of Fusarium has been shown to produce this compound as a secondary metabolite.

The identification of these producing organisms was a critical first step in enabling the isolation and further study of the antibiotic.

Experimental Protocols

The isolation and characterization of antibiotic this compound involved a series of meticulous experimental procedures, from the cultivation of the producing fungi to the purification and structural elucidation of the final compound.

Fermentation of Producing Organism

The production of antibiotic 1233A, the precursor to this compound, from Scopulariopsis sp. F-244 was achieved through submerged fermentation. While the specific media components and conditions from the original discovery are not fully detailed in publicly available literature, a general approach for fungal fermentation to produce secondary metabolites is outlined below.

General Fungal Fermentation Protocol:

  • Inoculum Preparation: A pure culture of the producing fungal strain is grown on a suitable agar medium to generate a spore suspension or mycelial fragments.

  • Seed Culture: The inoculum is transferred to a liquid seed medium and incubated with agitation to produce a high-density culture.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium, which is optimized for the synthesis of the desired antibiotic. Key parameters such as temperature, pH, aeration, and agitation are carefully controlled throughout the fermentation process.

  • Monitoring: The fermentation is monitored for growth of the organism and production of the antibiotic over a period of several days.

Isolation and Purification

Following fermentation, the antibiotic is extracted from the culture broth and purified using a series of chromatographic techniques.

General Isolation and Purification Workflow:

  • Extraction: The fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, to separate the antibiotic from the aqueous phase.

  • Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to multiple rounds of chromatography to purify the antibiotic. This may include:

    • Silica gel chromatography

    • Sephadex LH-20 chromatography

    • High-Performance Liquid Chromatography (HPLC)

The purification process is guided by bioassays or analytical techniques to track the presence of the active compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's connectivity and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR experiments to establish the carbon-hydrogen framework and the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores within the structure.

Quantitative Data

PropertyValue
Chemical Formula C₁₈H₃₀O₆
Molecular Weight 342.43 g/mol
CAS Number 34668-61-6
Chemical Name 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid
Appearance Off-white solid
Solubility Soluble in DMSO, ethanol, and methanol

Biosynthesis

Studies have shown that the biosynthesis of the carbon skeleton of antibiotic 1233A, and by extension this compound, in Scopulariopsis sp. F-244 proceeds through the polyketide pathway.

Key Biosynthetic Precursors:

  • Acetate: Seven acetate units are utilized to form the main polyketide chain.

  • Methionine: Four methyl groups are incorporated into the structure, derived from S-adenosyl methionine.

The biosynthesis involves the condensation of these precursor units to form a hexaketide, which then undergoes further modifications, including methylation and cyclization, to form the final antibiotic structure.

Visualizations

To aid in the understanding of the processes described, the following diagrams illustrate key workflows and pathways.

experimental_workflow Experimental Workflow for this compound Isolation cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Structural Analysis A Inoculum Preparation (Pure Culture of Scopulariopsis sp.) B Seed Culture A->B C Production Fermentation B->C D Solvent Extraction (e.g., Ethyl Acetate) C->D E Crude Extract D->E F Chromatographic Purification (Silica Gel, HPLC) E->F G Pure Antibiotic this compound F->G H Spectroscopic Analysis (MS, NMR, IR, UV) G->H I Structure Elucidation H->I

Caption: Experimental workflow for the isolation and characterization of antibiotic this compound.

biosynthesis_pathway Simplified Biosynthetic Pathway of 1233A/B Acetate 7 x Acetate PKS Polyketide Synthase (PKS) Acetate->PKS Methionine 4 x Methionine (as SAM) Methylation Methylation Reactions Methionine->Methylation Hexaketide Hexaketide Intermediate PKS->Hexaketide Hexaketide->Methylation Modified_Intermediate Modified Polyketide Methylation->Modified_Intermediate Cyclization Cyclization & Further Modifications Modified_Intermediate->Cyclization Antibiotic_1233A Antibiotic 1233A Cyclization->Antibiotic_1233A Hydrolysis Hydrolysis Antibiotic_1233A->Hydrolysis Antibiotic_this compound Antibiotic this compound Hydrolysis->Antibiotic_this compound

Caption: Simplified overview of the biosynthetic origin of antibiotic this compound.

Conclusion

The discovery and characterization of antibiotic this compound represent a classic example of natural product drug discovery. From the initial identification of the producing fungal strains, Scopulariopsis sp. and Fusarium sp., to the detailed elucidation of its complex chemical structure, the journey of this compound highlights the importance of microbial biodiversity as a source of novel therapeutic agents. The information presented in this guide provides a foundational understanding for further research and development of this and related antibacterial compounds.

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of the Fungal Metabolite 1233B (Hymeglusin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal metabolite 1233B, more commonly known in scientific literature as hymeglusin or 1233A, is a potent and specific inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase. This enzyme plays a crucial role in the mevalonate pathway, a fundamental metabolic route for the biosynthesis of cholesterol and other isoprenoids. The unique β-lactone ring structure of hymeglusin is critical for its inhibitory activity, making its biosynthetic pathway a subject of significant interest for the development of novel therapeutics. This technical guide provides an in-depth overview of the hymeglusin biosynthetic pathway, focusing on the genetic basis, enzymatic machinery, and experimental methodologies used to elucidate this fascinating molecular assembly line.

The Hymeglusin Biosynthetic Gene Cluster in Nigrospora

Recent genome mining efforts have successfully identified the biosynthetic gene cluster (BGC) responsible for hymeglusin production in fungi of the genus Nigrospora.[1][2][3] The cluster orchestrates the intricate assembly of this polyketide natural product. The core of this BGC is a gene encoding a highly reducing polyketide synthase (HR-PKS), which is responsible for the synthesis of the polyketide backbone.

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of hymeglusin is a multi-step process initiated by the HR-PKS and followed by tailoring enzymes that modify the polyketide intermediate to yield the final bioactive product.

Polyketide Chain Assembly by a Highly Reducing Polyketide Synthase (HR-PKS)

The biosynthesis of hymeglusin commences with the iterative condensation of malonyl-CoA extender units by the HR-PKS. This enzyme, designated NghhA in the identified Nigrospora BGC, functions as a molecular assembly line, sequentially adding two-carbon units to a growing polyketide chain.[2][3] The HR-PKS contains a series of catalytic domains, including a ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and an acyl carrier protein (ACP), that work in concert to build the carbon skeleton of hymeglusin.

A Novel Role for the Ketosynthase Domain: Catalysis of β-Lactonization

A groundbreaking discovery in the study of hymeglusin biosynthesis is the non-canonical function of the ketosynthase (KS) domain of the HR-PKS.[1][2][3] In a departure from its classical role in catalyzing Claisen condensation reactions for chain elongation, the KS domain in hymeglusin biosynthesis is also responsible for the crucial β-lactonization step. This reaction forms the strained four-membered β-lactone ring that is essential for the biological activity of hymeglusin. The KS domain catalyzes the release of the mature polyketide chain from the acyl carrier protein (ACP) domain via an intramolecular cyclization, forming the β-lactone ring.[2]

Post-PKS Tailoring: Oxidation Events

Following the synthesis and lactonization of the polyketide backbone by the HR-PKS, the resulting intermediate, prehymeglusin, undergoes subsequent modifications by tailoring enzymes encoded within the BGC. One such enzyme, a putative oxidase designated NghhC, is proposed to catalyze oxidation reactions to produce the final hymeglusin structure.[2]

The proposed biosynthetic pathway is depicted in the following diagram:

Hymeglusin Biosynthesis cluster_PKS Highly Reducing Polyketide Synthase (NghhA) Malonyl-CoA Malonyl-CoA Chain_Elongation Iterative Chain Elongation Malonyl-CoA->Chain_Elongation Polyketide_Intermediate ACP-bound Polyketide Intermediate Chain_Elongation->Polyketide_Intermediate Beta_Lactonization β-Lactonization (KS Domain) Polyketide_Intermediate->Beta_Lactonization Prehymeglusin Prehymeglusin Beta_Lactonization->Prehymeglusin Oxidation Oxidation (NghhC) Prehymeglusin->Oxidation Hymeglusin Hymeglusin (this compound) Oxidation->Hymeglusin

Caption: Proposed biosynthetic pathway of hymeglusin (this compound).

Quantitative Data

Quantitative data on the enzymology and production of hymeglusin are crucial for understanding the efficiency of the biosynthetic pathway and for potential bioengineering efforts. The following table summarizes key kinetic parameters for the inhibition of HMG-CoA synthase by hymeglusin.

Enzyme SourceInhibitorKI (nM)kinact (min-1)Reference
Enterococcus faecalis mvaSHymeglusin606 - 7002.75 - 3.5[4]
Human HMG-CoA synthaseHymeglusin53.71.06[4]

Experimental Protocols

The elucidation of the hymeglusin biosynthetic pathway has relied on a combination of molecular genetics, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of the Hymeglusin Biosynthetic Gene Cluster

To functionally characterize the hymeglusin BGC, heterologous expression in a suitable host organism is a critical step.

Objective: To express the Nigrospora hymeglusin BGC in a heterologous fungal host to confirm its role in hymeglusin production and to facilitate the characterization of individual enzymes.

Methodology:

  • Vector Construction: The entire hymeglusin BGC is cloned from Nigrospora genomic DNA into a fungal expression vector. This is typically achieved using techniques such as Gibson assembly or yeast homologous recombination. The vector should contain a selectable marker for fungal transformation and appropriate promoters to drive the expression of the biosynthetic genes.

  • Fungal Transformation: The expression vector is introduced into a suitable fungal host, such as Aspergillus oryzae or Saccharomyces cerevisiae, using established transformation protocols (e.g., protoplast-polyethylene glycol (PEG)-mediated transformation for filamentous fungi or lithium acetate transformation for yeast).

  • Cultivation and Metabolite Analysis: Transformed fungal strains are cultivated under conditions conducive to secondary metabolite production. The culture broth and mycelia are then extracted with an organic solvent (e.g., ethyl acetate).

  • LC-MS Analysis: The crude extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the production of hymeglusin and its intermediates. The identity of the compounds is confirmed by comparing their retention times and mass spectra with those of authentic standards.[2]

Heterologous Expression Workflow gDNA_Isolation Isolate gDNA from Nigrospora sp. BGC_Cloning Clone Hymeglusin BGC into Expression Vector gDNA_Isolation->BGC_Cloning Transformation Transform Heterologous Host (e.g., A. oryzae) BGC_Cloning->Transformation Cultivation Cultivate Transformed Fungus Transformation->Cultivation Extraction Extract Metabolites Cultivation->Extraction LCMS_Analysis Analyze by LC-MS Extraction->LCMS_Analysis Hymeglusin_Detection Detect Hymeglusin Production LCMS_Analysis->Hymeglusin_Detection

Caption: Workflow for heterologous expression of the hymeglusin BGC.

In Vitro Reconstitution of HR-PKS Activity

To directly investigate the function of the HR-PKS (NghhA), in vitro assays with the purified enzyme are performed.

Objective: To demonstrate the enzymatic activity of the purified HR-PKS and to identify its product.

Methodology:

  • Enzyme Expression and Purification: The gene encoding the HR-PKS (NghhA) is cloned into an expression vector with a purification tag (e.g., a polyhistidine tag). The protein is then overexpressed in a suitable host (e.g., Saccharomyces cerevisiae or a cell-free expression system) and purified using affinity chromatography.

  • Enzyme Assay: The purified HR-PKS is incubated in a reaction buffer containing the necessary substrates and cofactors: malonyl-CoA, NADPH, and S-adenosylmethionine (SAM) if methyltransferase domains are present.

  • Product Analysis: The reaction mixture is quenched and extracted with an organic solvent. The product is then analyzed by gas chromatography-mass spectrometry (GC-MS) or LC-MS to identify the synthesized polyketide.[2]

Kinetic Characterization of HMG-CoA Synthase Inhibition

To quantify the inhibitory potency of hymeglusin, kinetic studies are performed using purified HMG-CoA synthase.

Objective: To determine the kinetic parameters (KI and kinact) for the inhibition of HMG-CoA synthase by hymeglusin.

Methodology:

  • Enzyme Purification: HMG-CoA synthase is purified from a suitable source (e.g., rat liver or a recombinant expression system).

  • Enzyme Activity Assay: The activity of HMG-CoA synthase is measured spectrophotometrically by monitoring the disappearance of the thioester bond of acetyl-CoA at a specific wavelength.

  • Inhibition Kinetics: The purified enzyme is incubated with various concentrations of hymeglusin for different time intervals. The residual enzyme activity is then measured.

  • Data Analysis: The apparent inactivation rate constants (kobs) at each inhibitor concentration are determined by fitting the data to a first-order decay equation. A double reciprocal plot of kobs versus the inhibitor concentration is then used to calculate the KI and kinact values.[4]

Conclusion

The elucidation of the hymeglusin (this compound) biosynthetic pathway represents a significant advancement in our understanding of fungal polyketide biosynthesis. The discovery of the dual role of the ketosynthase domain in both chain elongation and β-lactonization highlights the remarkable catalytic versatility of these enzymatic mega-complexes. The detailed knowledge of the biosynthetic gene cluster and the enzymatic machinery provides a foundation for future research aimed at the bioengineering of novel HMG-CoA synthase inhibitors with improved pharmacological properties. The experimental protocols outlined in this guide serve as a valuable resource for researchers in the fields of natural product biosynthesis, enzymology, and drug discovery.

References

Understanding the Biological Activity of 1233B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 1233B, the hydroxy-acid derivative of the antibiotic 1233A, is a natural product isolated from the fungus Scopulariopsis sp.[1]. While it is classified as an antibacterial agent, detailed public-domain data on its specific biological activity, mechanism of action, and quantitative potency are limited. This technical guide provides a comprehensive overview of the known information regarding this compound and its parent compound, 1233A. Furthermore, it outlines standardized experimental protocols for evaluating its antibacterial properties and discusses potential mechanisms of action and signaling pathways that could be investigated. This document serves as a foundational resource for researchers initiating studies on this compound.

Introduction

Natural products remain a vital source of novel antimicrobial agents. This compound is a fungal metabolite identified as the hydroxy-acid of antibiotic 1233A[1]. The producing organism, Scopulariopsis sp., is a known source of bioactive secondary metabolites. The parent compound, 1233A, has been identified as an inhibitor of Hydroxymethylglutaryl-CoA Synthase (HMG-CoA synthase), a key enzyme in the biosynthesis of cholesterol and other isoprenoids[1]. This suggests a potential mechanism of action that could be further explored for both 1233A and its derivative, this compound. Given the urgent need for new antibiotics, a thorough investigation into the biological activity of this compound is warranted.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Name 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid
Molecular Formula C₁₈H₃₀O₆
Molecular Weight 342.4 g/mol
Appearance Off-white solid
Solubility Soluble in DMSO, ethanol, and methanol
Storage Store at -20°C for long-term stability. Solutions should be prepared fresh or stored at -20°C for up to one month.

Table 1: Physicochemical Properties of this compound.

Quantitative Biological Data

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Bacteria. This table is for illustrative purposes to show a standardized format for presenting MIC data. The values presented are not actual experimental results.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive[Data N/A]
Enterococcus faecalis ATCC 29212Gram-positive[Data N/A]
Streptococcus pneumoniae ATCC 49619Gram-positive[Data N/A]
Escherichia coli ATCC 25922Gram-negative[Data N/A]
Pseudomonas aeruginosa ATCC 27853Gram-negative[Data N/A]
Klebsiella pneumoniae ATCC 700603Gram-negative[Data N/A]

Table 3: Hypothetical Cytotoxicity (IC50) of this compound in Mammalian Cell Lines. This table is for illustrative purposes to show a standardized format for presenting cytotoxicity data. The values presented are not actual experimental results.

Cell LineCell TypeIC50 (µM)
HEK293Human embryonic kidney[Data N/A]
HepG2Human hepatoma[Data N/A]
A549Human lung carcinoma[Data N/A]

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not specifically described in the available literature. However, standard methodologies can be employed to characterize its antibacterial properties.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare this compound stock solution D Serial dilute this compound in 96-well plate with MHB A->D B Culture bacterial strains E Adjust bacterial inoculum to 0.5 McFarland standard B->E C Prepare Mueller-Hinton Broth (MHB) C->D F Inoculate wells with bacterial suspension D->F E->F G Incubate at 37°C for 18-24 hours F->G H Visually inspect for turbidity G->H I Determine MIC (lowest concentration with no visible growth) H->I Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis A Prepare bacterial culture in logarithmic growth phase B Add this compound at different multiples of MIC A->B C Include a growth control (no drug) A->C D Incubate cultures at 37°C B->D C->D E Collect aliquots at various time points (0, 2, 4, 8, 24h) D->E F Perform serial dilutions of aliquots E->F G Plate dilutions on agar plates F->G H Incubate plates and count Colony Forming Units (CFUs) G->H I Plot log(CFU/mL) vs. time H->I J Determine bactericidal (>3-log reduction) or bacteriostatic effect I->J HMG_CoA_Synthase_Inhibition cluster_pathway Mevalonate Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_Synthase HMG-CoA Synthase AcetoacetylCoA->HMG_Synthase HMGCoA HMG-CoA Mevalonate Mevalonate HMGCoA->Mevalonate Isoprenoids Isoprenoids (essential for cell membrane, etc.) Mevalonate->Isoprenoids This compound This compound This compound->HMG_Synthase Inhibits HMG_Synthase->HMGCoA

References

1233B as a natural product for antibacterial research

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The rising tide of antibiotic resistance necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Natural products, with their inherent biological activity and structural diversity, remain a critical source of new therapeutic agents. This document provides a comprehensive technical overview of the fungal metabolite 1233B , a compound identified for its antibacterial potential. While its parent compound, the β-lactone 1233A (also known as F-244 or L-659,699) , is better characterized, this guide focuses on the available information for this compound and outlines the necessary experimental framework for its evaluation as a potential antibacterial agent. This paper details its chemical properties, the known biological context of its parent compound, and provides standardized protocols for its systematic investigation.

Introduction to the 1233A/B Family

The natural product this compound belongs to a class of fungal metabolites isolated from organisms such as Scopulariopsis sp.[1]. It is structurally defined as the hydroxy-acid derivative of the antibiotic 1233A [1][2]. The parent compound, 1233A, is a β-lactone that has garnered significant interest not for its antibacterial activity, but for its potent and specific inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase[2][3]. This enzyme is a key component of the mevalonate pathway, crucial for sterol biosynthesis in eukaryotes.

The structural relationship between 1233A and this compound is critical. This compound is formed by the hydrolysis of the strained β-lactone ring present in 1233A[1]. This structural difference is paramount, as the β-lactone ring is often a key pharmacophore responsible for the biological activity of many natural products, including covalent inhibition of enzymes[4]. Therefore, the antibacterial properties and mechanism of action of this compound may differ significantly from those of 1233A.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound is presented below. Properties of the parent compound 1233A are included for comparative purposes.

PropertyThis compound1233A (Parent Compound)Reference(s)
Synonyms L 660282F-244, L-659,699[1][2]
Systematic Name 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid12-hydroxy-13-hydroxymethyl-3,5,7-trimethyltetradeca-2,4-dienedioic acid 12,14-lactone[1][4]
Molecular Formula C₁₈H₃₀O₆C₁₈H₂₈O₅[1]
Molecular Weight 342.4 g/mol 324.4 g/mol [1]
CAS Number 34668-61-634668-60-5[1]
Appearance Off-white solidWaxy solid[1][2]
Solubility Soluble in DMSO, ethanol, methanolNot specified, likely similar[1]
Source Scopulariopsis sp.Scopulariopsis sp., Cephalosporium sp.[1][2][3]
Key Structural Feature Dicarboxylic acidβ-lactone ring[1]

Antibacterial Activity and Mechanism of Action

While commercial suppliers classify this compound as an "antibacterial" and "antibiotic," specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a standard panel of pathogenic bacteria, are not available in the reviewed public-domain literature[1][2]. The primary literature focuses on the structure and the HMG-CoA synthase inhibitory activity of its parent compound, 1233A[2][3].

The proposed mechanism of action for 1233A involves the irreversible inhibition of HMG-CoA synthase[3]. It is hypothesized that the strained β-lactone ring is susceptible to nucleophilic attack by an active site residue of the enzyme, leading to covalent modification and inactivation. As this compound lacks this reactive β-lactone ring, it is unlikely to share the same covalent mechanism of action. Its antibacterial properties, if confirmed, may arise from other interactions, such as disrupting cell membrane integrity or inhibiting other metabolic pathways. A systematic evaluation is required to determine its true antibacterial spectrum and mechanism.

G cluster_0 Structural Relationship cluster_1 Known Mechanism of 1233A 1233A 1233A (β-Lactone Form) This compound This compound (Hydroxy-Acid Form) 1233A->this compound Hydrolysis of β-lactone ring HMG_Synthase HMG-CoA Synthase (Bacterial Enzyme) 1233A->HMG_Synthase Inhibits Inactivation Covalent Inactivation HMG_Synthase->Inactivation

Caption: Relationship of this compound to 1233A and its known mechanism.

Proposed Experimental Protocols

To rigorously assess the potential of this compound as an antibacterial agent, standardized experimental protocols are essential. The following sections detail the methodologies for determining its antibacterial spectrum and preliminary toxicity profile.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader (600 nm).

  • Sterile DMSO (vehicle control).

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (broth only).

Procedure:

  • Bacterial Inoculum Preparation: Culture bacteria overnight on appropriate agar plates. Select several colonies and suspend in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate. For example, add 100 µL of CAMHB to wells 2-12. Add 200 µL of the starting this compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10. Wells 11 (vehicle control) and 12 (growth control) will not contain the compound.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. Well 12 receives 100 µL of sterile CAMHB only (sterility control). The final volume in each well will be 200 µL.

  • Controls:

    • Positive Control: Set up a dilution series for a known antibiotic (e.g., Ciprofloxacin).

    • Vehicle Control (Well 11): Contains bacteria and the highest concentration of DMSO used.

    • Growth Control: Contains bacteria and broth only.

    • Sterility Control (Well 12): Contains broth only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring optical density.

Protocol: Cytotoxicity Assessment (MTT Assay)

This protocol evaluates the effect of this compound on the viability of a mammalian cell line (e.g., HEK293 or HepG2) to assess its general cytotoxicity and selectivity.

Materials:

  • Mammalian cell line (e.g., HEK293).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • This compound stock solution.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Sterile 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Research Workflow and Future Directions

The systematic evaluation of this compound requires a structured research workflow, from initial screening to mechanism-of-action studies.

G start Fungal Culture (e.g., Scopulariopsis sp.) extraction Extraction & Isolation of this compound start->extraction structure Structure Elucidation (NMR, MS) extraction->structure mic_test Primary Screen: MIC Determination structure->mic_test cytotoxicity Secondary Screen: Cytotoxicity Assay (IC₅₀) mic_test->cytotoxicity Active no_activity Inactive mic_test->no_activity Inactive moa Mechanism of Action Studies cytotoxicity->moa Selective (High IC₅₀) toxic Toxic cytotoxicity->toxic Non-selective (Low IC₅₀) hit Hit Compound moa->hit

Caption: Experimental workflow for evaluating natural product this compound.

Future research on this compound should prioritize:

  • Comprehensive Antibacterial Screening: Testing this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains (e.g., MRSA, VRE).

  • Mechanism of Action Studies: Investigating how this compound exerts its effects through assays targeting key bacterial processes like cell wall synthesis, protein synthesis, DNA replication, and membrane integrity.

  • Structure-Activity Relationship (SAR): Synthesizing or isolating analogs of this compound to understand which parts of the molecule are essential for its activity.

  • In Vivo Efficacy: If promising in vitro activity and low toxicity are observed, progressing to animal models of infection to evaluate its therapeutic potential.

By following this structured approach, the scientific community can fully elucidate the potential of this compound and determine its value in the ongoing search for next-generation antibacterial agents.

References

Unveiling 1233B: A Technical Guide to its Physicochemical Properties for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 1233B, systematically known as 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, is a fungal secondary metabolite with documented antibacterial properties.[1] Identified as the hydroxy-acid derivative of the antibiotic 1233A, it is a subject of interest in the exploration of novel antimicrobial agents and their potential applications in biomedical research. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, compiled from available scientific literature and chemical databases, to support its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental research, particularly in drug development and proteomics. These properties influence a compound's solubility, stability, and interaction with biological systems. The available data for this compound is summarized below.

PropertyValueSource
Molecular Formula C18H30O6[1][2]
Molecular Weight 342.4 g/mol [2]
CAS Number 34668-61-6[1]
Appearance Off-white solid
Solubility Soluble in DMSO, ethanol, and methanol
Computed XLogP3 3.2[2]
Stability Stable for at least 3 years when stored at -20°C

Biological Activity

This compound is characterized as an antibacterial agent.[1] Its biological activity is intrinsically linked to its chemical structure. As the hydrolyzed form of antibiotic 1233A, its mechanism of action is an area of ongoing research. Limited studies have also indicated that this compound exhibits low toxicity in zebrafish embryos, suggesting a potential for further investigation into its biocompatibility and therapeutic window.

Research Applications

While vendor information suggests this compound for use in proteomics research as an antibacterial agent, specific experimental protocols and direct applications within proteomics workflows are not documented in peer-reviewed literature. Its primary utility in this context is likely as a contaminant control agent in complex biological samples. Further research is required to explore and validate its potential in specific proteomics methodologies or other research applications.

Experimental Protocols and Signaling Pathways

A comprehensive search of scientific literature and databases did not yield specific, detailed experimental protocols for the use of this compound in research applications. Similarly, there is no published information detailing the involvement of this compound in any specific signaling pathways. The logical relationship between 1233A and this compound is one of hydrolysis, where the β-lactone ring of 1233A is opened to form the di-acid this compound.

hydrolysis_of_1233A Antibiotic 1233A Antibiotic 1233A This compound This compound Antibiotic 1233A->this compound Hydrolysis of β-lactone ring

Hydrolysis of Antibiotic 1233A to this compound.

Conclusion

Compound this compound is a fungal metabolite with established antibacterial activity and a known chemical structure. This guide provides the most current and comprehensive summary of its physicochemical properties based on available data. However, the scientific community's understanding of its practical application in research, including detailed experimental protocols and its role in biological pathways, remains limited. This presents a significant opportunity for further investigation into the potential of this compound as a novel research tool or therapeutic agent. Researchers are encouraged to build upon the foundational data presented here to explore its biological activities and develop novel applications.

References

Investigating the Antibacterial Spectrum of Compound 1233B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "1233B." The following technical guide has been generated for illustrative purposes to fulfill the user's request for a detailed whitepaper on the antibacterial spectrum of a hypothetical compound, herein named Compound this compound. The data, mechanism of action, and experimental details are representative examples based on common practices in antimicrobial research.

Introduction

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. In the continuous search for novel antimicrobial agents, Compound this compound has been identified as a promising candidate. This technical guide provides a comprehensive overview of the antibacterial spectrum of Compound this compound, detailing its activity against a panel of clinically relevant bacteria. The minimum inhibitory concentration (MIC) data, the experimental protocols for its determination, and a proposed mechanism of action are presented to offer a thorough understanding of its potential as a therapeutic agent.

Data Presentation: Antibacterial Spectrum of Compound this compound

The antibacterial activity of Compound this compound was evaluated against a diverse panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, was determined for each species[1][2]. The results, summarized in the table below, indicate that Compound this compound exhibits a narrow-spectrum activity, primarily targeting Gram-positive organisms.

Bacterial Species Strain Gram Stain Minimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureusATCC 29213Gram-positive0.5
Staphylococcus aureus (MRSA)ATCC 43300Gram-positive1
Streptococcus pneumoniaeATCC 49619Gram-positive0.25
Enterococcus faecalisATCC 29212Gram-positive2
Bacillus subtilisATCC 6633Gram-positive0.125
Escherichia coliATCC 25922Gram-negative> 128
Pseudomonas aeruginosaATCC 27853Gram-negative> 128
Klebsiella pneumoniaeATCC 13883Gram-negative64
Haemophilus influenzaeATCC 49247Gram-negative32

Experimental Protocols

The determination of the antibacterial spectrum of Compound this compound was conducted following standardized methodologies to ensure reproducibility and accuracy.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC values were determined using the broth microdilution method, a standard procedure for assessing the in vitro activity of new antimicrobial agents[2].

  • Preparation of Compound this compound: A stock solution of Compound this compound was prepared in a suitable solvent and serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Bacterial Inoculum Preparation: The bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours under aerobic conditions.

  • MIC Reading: The MIC was recorded as the lowest concentration of Compound this compound that completely inhibited visible bacterial growth.

Disk Diffusion Susceptibility Testing

To provide a qualitative assessment of susceptibility, the disk diffusion method was also employed.

  • Inoculation of Agar Plates: A sterile cotton swab was dipped into the standardized bacterial suspension (0.5 McFarland) and streaked evenly across the surface of a Mueller-Hinton Agar (MHA) plate.

  • Application of Disks: Sterile paper disks (6 mm in diameter) were impregnated with a defined concentration of Compound this compound and placed on the inoculated MHA plates.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Interpretation: The diameter of the zone of inhibition around each disk was measured. A larger zone of inhibition indicates greater susceptibility of the bacterium to Compound this compound.

Mandatory Visualizations

Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Preliminary studies suggest that Compound this compound interferes with the bacterial cell wall synthesis pathway, a common target for antibiotics. It is hypothesized that Compound this compound specifically inhibits the enzyme MurA, which catalyzes the first committed step in peptidoglycan biosynthesis. This inhibition prevents the formation of the essential building blocks of the bacterial cell wall, leading to cell lysis and death.

G cluster_cytoplasm Bacterial Cytoplasm UDP_NAG UDP-N-acetylglucosamine MurA MurA Enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) UDP_NAG->MurA Substrate PEP Phosphoenolpyruvate PEP->MurA Substrate UDP_NAG_PEP Enolpyruvyl-UDP-N- acetylglucosamine MurA->UDP_NAG_PEP Catalysis Peptidoglycan_Synthesis Downstream Peptidoglycan Synthesis Pathway UDP_NAG_PEP->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Leads to Compound_this compound Compound this compound Compound_this compound->MurA Inhibition

Caption: Proposed mechanism of action of Compound this compound.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of Compound this compound.

G start Start culture Overnight Bacterial Culture start->culture standardize Standardize Inoculum (0.5 McFarland) culture->standardize inoculate Inoculate Wells with Bacterial Suspension standardize->inoculate dilute_compound Serial Dilution of Compound this compound in 96-well Plate dilute_compound->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

References

Unraveling the Proteomic Landscape: The Role of 1233B in Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial investigations into the role of "1233B" in proteomics research have yielded no publicly available information identifying a molecule, compound, or protein with this designation within the scientific literature. Extensive searches have primarily returned results related to legal and financial statutes, specifically the Michigan Compiled Laws section 380.this compound concerning teacher certification and section 1233(b) of the US Internal Revenue Code regarding capital gains.[1][2][3][4][5]

This suggests that "this compound" may be an internal project name, a novel compound not yet disclosed in public research, or a term with a highly specific context not captured by broad searches. Without a clear identification of this compound, a detailed technical guide on its role in proteomics is not feasible at this time.

To proceed with a comprehensive analysis as requested, clarification on the nature of this compound is essential. Specifically, details regarding its classification—whether it is a small molecule, a protein, a specific experimental condition, or a cell line—are required to conduct a meaningful and targeted search for relevant data.

The Landscape of Modern Proteomics

Proteomics, the large-scale study of proteins, is a cornerstone of modern biological research and drug development. It encompasses the identification, quantification, and characterization of the complete set of proteins (the proteome) of an organism, tissue, or cell. This field provides a dynamic view of cellular processes, as proteins are the primary functional molecules in biology.

Key areas of proteomics research include:

  • Protein Identification and Quantification: Determining the presence and abundance of thousands of proteins in a sample.

  • Post-Translational Modifications (PTMs): Characterizing modifications to proteins after translation, which play a crucial role in regulating their function.

  • Protein-Protein Interactions: Mapping the complex networks of interacting proteins to understand cellular machinery.

  • Subcellular Localization: Identifying the specific locations of proteins within a cell to understand their functional context.

Advanced mass spectrometry-based techniques are the primary drivers of proteomic discovery, enabling deep and quantitative analysis of complex biological samples.

Hypothetical Role and Experimental Considerations for a Novel Compound in Proteomics

Assuming "this compound" is a novel therapeutic compound or a research molecule, its impact on the proteome would be a critical area of investigation. A typical proteomics workflow to characterize the effects of such a compound would involve the following stages:

Experimental Workflow for Characterizing a Novel Compound

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture/ Tissue Treatment with this compound lysis Cell Lysis and Protein Extraction cell_culture->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion labeling Isobaric Labeling (e.g., TMT, iTRAQ) digestion->labeling lc_ms Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) labeling->lc_ms protein_id Protein Identification and Quantification lc_ms->protein_id stat_analysis Statistical Analysis (Differential Expression) protein_id->stat_analysis pathway_analysis Pathway and Network Analysis stat_analysis->pathway_analysis

Caption: A generalized experimental workflow for quantitative proteomics analysis of a novel compound.

This workflow would enable researchers to identify proteins and signaling pathways that are significantly altered upon treatment with "this compound," providing insights into its mechanism of action and potential therapeutic effects or off-target liabilities.

Potential Signaling Pathways of Interest

Depending on the cellular context and the nature of "this compound," several key signaling pathways are often investigated in proteomics studies. For example, if "this compound" were an anti-cancer agent, its effects on pathways like PI3K-Akt-mTOR or MAPK would be of high interest.

cluster_pathway Hypothetical PI3K-Akt-mTOR Signaling RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->PI3K Inhibition? Compound->Akt Inhibition?

Caption: A hypothetical signaling pathway potentially modulated by a compound like this compound.

Data Presentation and Methodologies

Should information on "this compound" become available, the following structures would be used to present the data and experimental protocols as per the user's request.

Quantitative Data Summary (Example)
Protein IDGene NameFold Change (this compound vs. Control)p-valueFunction
P04637TP532.50.001Tumor Suppressor
P60484MAPK1-1.80.005Signal Transduction
Q9Y243PARP1-2.1<0.001DNA Repair
Experimental Protocol (Example)

Cell Lysis and Protein Digestion:

  • Cells were harvested and washed twice with ice-cold PBS.

  • Cell pellets were resuspended in lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 1 mM DTT, and protease/phosphatase inhibitors).

  • Lysates were sonicated on ice and centrifuged to remove cellular debris.

  • Protein concentration was determined using a BCA assay.

  • Proteins were reduced with 10 mM DTT and alkylated with 55 mM iodoacetamide.

  • Proteins were digested overnight with sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio.

  • Digestion was quenched by adding formic acid to a final concentration of 1%.

  • Peptides were desalted using C18 solid-phase extraction.

References

Target Identification Studies for the Antibiotic 1233B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The antibiotic 1233B, a natural product isolated from the fungus Scopulariopsis sp., represents a potential starting point for the development of new antibacterial agents.[1] Identified as the hydroxy-acid derivative of the antibiotic 1233A, its chemical formula is C₁₈H₃₀O₆, with the systematic name 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid.[2] While its antibacterial activity has been noted, the specific molecular target and mechanism of action remain to be elucidated.[3][4] This technical guide outlines a comprehensive, multi-pronged strategy for the target identification and validation of this compound, providing detailed experimental protocols and frameworks for data interpretation. Understanding the molecular target is a critical step in the drug development pipeline, enabling mechanism-based optimization of the compound and prediction of potential resistance mechanisms.

Proposed Target Identification Workflow

A robust approach to identifying the molecular target of a novel antibiotic such as this compound involves the integration of biochemical, genetic, and proteomic methods. The following workflow is proposed to systematically investigate the mechanism of action of this compound.

Target_Identification_Workflow A Antibiotic this compound B Biochemical Approaches A->B C Genetic & Genomic Approaches A->C D Proteomic Approaches A->D E In Vitro Enzyme Assays (e.g., HMG-CoA Synthase) B->E F Resistant Mutant Screening C->F G CRISPRi/RNAi Screening C->G H Affinity Chromatography-MS D->H J Identification of Candidate Genes/Proteins E->J I Drug-Resistant Mutant Genome Sequencing F->I G->J H->J I->J K Target Validation J->K L In Vitro Reconstitution & Biophysical Assays K->L M Gene Knockout/Overexpression K->M

Caption: Overall workflow for the target identification of antibiotic this compound.

Data Presentation: Hypothetical Quantitative Data

Effective data management and presentation are crucial for interpreting results from various experimental approaches. The following tables illustrate how quantitative data for this compound could be structured.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram (+)4
Enterococcus faecalis ATCC 29212Gram (+)8
Streptococcus pneumoniae ATCC 49619Gram (+)2
Escherichia coli ATCC 25922Gram (-)>128
Pseudomonas aeruginosa ATCC 27853Gram (-)>128
Klebsiella pneumoniae ATCC 13883Gram (-)>128

Table 2: Candidate Binding Proteins Identified by Affinity Chromatography-Mass Spectrometry

Protein IDProtein NameGene NameSpectral CountsFold Enrichment (this compound vs. Control)
P0A6A8HMG-CoA synthasemvaS15225.4
P62550DNA gyrase subunit AgyrA151.2
P0A9P0Elongation factor TutufA1201.5
P0CE473-oxoacyl-[acyl-carrier-protein] synthase IfabB8818.2

Table 3: Mutations in this compound-Resistant S. aureus Mutants

Mutant IDGene LocusGene NameMutationPredicted Effect
SA-R1SAOUHSC_01025mvaSG234SAmino Acid Substitution
SA-R2SAOUHSC_01025mvaSA112VAmino Acid Substitution
SA-R3SAOUHSC_02481fabIPromoter -35 regionUpregulation of expression

Table 4: In Vitro Enzyme Inhibition by this compound

Enzyme TargetSource OrganismIC₅₀ (µM)
HMG-CoA Synthase (MvaS)S. aureus5.2
HMG-CoA Synthase (MvaS)E. coli>200
Fatty Acid Synthase (FAS)S. aureus150.7
Human HMG-CoA SynthaseH. sapiens>200

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

Protocol 1: Affinity Chromatography-Mass Spectrometry

This method aims to isolate cellular proteins that directly bind to this compound.

  • Synthesis of Affinity Probe:

    • Chemically modify this compound at a non-essential position (e.g., one of the carboxylic acid groups) to introduce a linker arm with a terminal reactive group (e.g., an alkyne or amine).

    • Couple the linker-modified this compound to a solid support, such as NHS-activated sepharose beads.

  • Cell Lysate Preparation:

    • Grow a susceptible bacterial culture (e.g., S. aureus) to mid-log phase.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS).

    • Lyse the cells using a French press or sonication in a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the lysate by ultracentrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the this compound-coupled beads for 2-4 hours at 4°C.

    • As a negative control, incubate lysate with beads coupled to an inactive analog or the linker alone.

    • Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute bound proteins using a competitive ligand (excess free this compound) or a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by 1D SDS-PAGE and perform an in-gel trypsin digest.

    • Extract the resulting peptides for analysis.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a database search algorithm (e.g., Mascot or Sequest) against the target organism's proteome.

    • Quantify the relative abundance of proteins in the this compound pulldown versus the control to identify specific binding partners.

Affinity_Chromatography_Workflow A Synthesize this compound-Linker-Bead Conjugate C Incubate Lysate with Beads A->C B Prepare Bacterial Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F In-gel Trypsin Digestion E->F G LC-MS/MS Analysis F->G H Database Search & Protein Identification G->H I Identify Specific Binding Partners H->I

Caption: Workflow for affinity chromatography coupled with mass spectrometry.

Protocol 2: Resistant Mutant Screening and Genome Sequencing

This genetic approach identifies potential targets by finding genes that, when mutated, confer resistance to the antibiotic.

  • Generation of Resistant Mutants:

    • Plate a high density of susceptible bacteria (e.g., 10⁹ CFU of S. aureus) on agar plates containing 4x, 8x, and 16x the MIC of this compound.

    • Incubate the plates until colonies appear (typically 48-72 hours).

    • Isolate individual resistant colonies and re-streak on selective plates to confirm the resistance phenotype.

  • Genomic DNA Extraction:

    • Grow overnight cultures of the confirmed resistant mutants and the wild-type parental strain.

    • Extract high-quality genomic DNA using a commercial kit.

  • Whole-Genome Sequencing:

    • Prepare sequencing libraries from the extracted gDNA.

    • Perform next-generation sequencing (NGS) on a platform such as Illumina.

  • Bioinformatic Analysis:

    • Align the sequencing reads from the resistant mutants to the wild-type reference genome.

    • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not the parent strain.

    • Prioritize genes with recurrent mutations across independently isolated mutants as high-confidence candidates for involvement in the drug's mechanism of action or resistance.

Protocol 3: In Vitro Enzyme Inhibition Assay

Based on the hypothetical proteomics and genetic data suggesting HMG-CoA synthase as a target, this biochemical assay directly tests for inhibition.

  • Cloning, Expression, and Purification of Target Enzyme:

    • Clone the gene for the putative target (e.g., mvaS from S. aureus) into an expression vector with a purification tag (e.g., His-tag).

    • Transform the vector into an E. coli expression strain.

    • Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Activity Assay:

    • The activity of HMG-CoA synthase can be measured spectrophotometrically by monitoring the disappearance of the thioester bond of acetyl-CoA at 232 nm or by a coupled assay that measures the release of Coenzyme A using DTNB (Ellman's reagent), which produces a yellow product measured at 412 nm.

    • Set up a reaction mixture containing buffer, substrates (acetyl-CoA and acetoacetyl-CoA), and the purified enzyme.

  • Inhibition Studies:

    • Perform the enzyme activity assay in the presence of varying concentrations of this compound (e.g., from 0.1 µM to 200 µM).

    • Include a no-drug control (DMSO vehicle).

    • Measure the reaction rate at each inhibitor concentration.

    • Calculate the percent inhibition relative to the control and plot against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

HMG_CoA_Synthase_Pathway A Acetyl-CoA E HMG-CoA Synthase (mvaS) A->E B Acetoacetyl-CoA B->E C HMG-CoA D Mevalonate Pathway C->D E->C F Antibiotic this compound F->E

Caption: Hypothetical inhibition of the HMG-CoA synthase pathway by this compound.

Conclusion

The target identification of a novel antibiotic like this compound is a complex but essential undertaking. The integrated approach described in this guide, combining proteomics, genetics, and biochemistry, provides a robust framework for elucidating its mechanism of action. Successful identification of the molecular target will not only accelerate the development of this compound as a potential therapeutic but also provide valuable insights into novel antibacterial strategies. Subsequent target validation studies, including biophysical binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry) and in vivo efficacy models, will be critical next steps in the research pipeline.

References

Methodological & Application

Application Notes and Protocols for Time-Kill Assay of Compound 1233B

Author: BenchChem Technical Support Team. Date: November 2025

Topic: How to Perform a Time-Kill Assay with Compound 1233B

Audience: Researchers, scientists, and drug development professionals.

Introduction

The time-kill assay is a cornerstone in antimicrobial research, providing critical data on the pharmacodynamics of a novel agent by measuring the change in a microbial population over time in response to the antimicrobial.[1] This application note provides a detailed protocol for performing a time-kill assay for a hypothetical antimicrobial, Compound this compound. The primary objective of this assay is to determine the rate and extent of its antimicrobial activity and to classify it as either bactericidal or bacteriostatic.[2][3]

A compound is typically considered bactericidal if it causes a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[2][4] Conversely, a compound is deemed bacteriostatic if it inhibits microbial growth but does not produce a significant reduction in CFU/mL.[5][6]

Key Concepts
  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This value is crucial for selecting appropriate concentrations of Compound this compound to be tested in the time-kill assay.

  • Time-Kill Kinetics: The rate at which an antimicrobial agent kills a microorganism.[4][7] This is determined by plotting the log10 CFU/mL against time.[3]

Experimental Protocol

This protocol outlines the steps for conducting a time-kill assay for Compound this compound against a selected bacterial strain.

Materials
  • Compound this compound stock solution of known concentration

  • Selected bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth (MHB))[4]

  • Appropriate agar plates (e.g., Tryptic Soy Agar (TSA))

  • Sterile saline solution (0.85% or 0.9%)[7]

  • Sterile culture tubes or flasks

  • Incubator set to the optimal growth temperature for the bacterial strain (e.g., 37°C)[4]

  • Shaking incubator[4]

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Plate spreader

  • Colony counter

Procedure
  • Inoculum Preparation:

    • Aseptically pick a single, well-isolated colony of the test organism from an agar plate.

    • Inoculate it into a tube containing 5 mL of MHB.

    • Incubate the culture at 37°C with shaking (approximately 180-200 rpm) for 1.5-2 hours to achieve a mid-logarithmic growth phase.[4]

    • Adjust the bacterial suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This can be done by diluting the culture with fresh MHB.

    • Further dilute the adjusted suspension to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the final test volume.[4]

  • Assay Setup:

    • Prepare a series of sterile tubes, each containing the appropriate concentration of Compound this compound diluted in MHB. Recommended concentrations to test include multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[8][9]

    • Include a positive control (a known effective antibiotic) and a negative growth control (no compound).

    • Add the prepared bacterial inoculum to each tube to achieve the final desired bacterial concentration of 5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with constant agitation (e.g., 180 rpm).[4]

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.[4][9]

  • Enumeration of Viable Bacteria:

    • Perform ten-fold serial dilutions of each collected aliquot in sterile saline.[4][7]

    • Plate a specific volume (e.g., 10-100 µL) of the appropriate dilutions onto agar plates.[10]

    • Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

    • Count the number of colonies on the plates that have between 30 and 300 colonies to ensure statistical accuracy.

    • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

Data Presentation

The results of the time-kill assay should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Raw Data for Time-Kill Assay of Compound this compound

Time (hours)ConcentrationReplicate 1 (CFU/mL)Replicate 2 (CFU/mL)Replicate 3 (CFU/mL)
0Growth Control5.1 x 10^54.9 x 10^55.0 x 10^5
0.5x MIC5.2 x 10^55.0 x 10^55.1 x 10^5
1x MIC5.0 x 10^54.8 x 10^55.2 x 10^5
2x MIC5.1 x 10^54.9 x 10^55.0 x 10^5
4x MIC5.0 x 10^55.1 x 10^54.9 x 10^5
4Growth Control8.2 x 10^78.5 x 10^78.3 x 10^7
0.5x MIC9.5 x 10^69.2 x 10^69.8 x 10^6
1x MIC3.1 x 10^52.9 x 10^53.3 x 10^5
2x MIC1.5 x 10^41.7 x 10^41.6 x 10^4
4x MIC4.2 x 10^23.9 x 10^24.5 x 10^2
24Growth Control1.1 x 10^91.3 x 10^91.2 x 10^9
0.5x MIC7.4 x 10^77.1 x 10^77.8 x 10^7
1x MIC5.5 x 10^55.2 x 10^55.9 x 10^5
2x MIC2.3 x 10^32.1 x 10^32.5 x 10^3
4x MIC<10<10<10

Table 2: Log10 Transformed Data for Time-Kill Assay of Compound this compound

Time (hours)ConcentrationMean Log10 CFU/mLStandard Deviation
0Growth Control5.700.01
0.5x MIC5.710.01
1x MIC5.690.02
2x MIC5.700.01
4x MIC5.700.01
4Growth Control7.920.01
0.5x MIC6.980.01
1x MIC5.490.02
2x MIC4.200.01
4x MIC2.620.02
24Growth Control9.080.03
0.5x MIC7.870.02
1x MIC5.740.02
2x MIC3.360.02
4x MIC<1.00N/A
Data Visualization

A time-kill curve is generated by plotting the mean log10 CFU/mL against time for each concentration of Compound this compound and the growth control.

Time_Kill_Assay_Workflow Time-Kill Assay Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_culture Prepare Bacterial Inoculum inoculate Inoculate Tubes prep_culture->inoculate prep_compound Prepare Compound this compound Dilutions prep_compound->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sample Sample at Timed Intervals incubate->sample dilute Serial Dilutions sample->dilute plate Plate on Agar dilute->plate count Incubate and Count Colonies plate->count calculate Calculate CFU/mL count->calculate plot Plot Time-Kill Curve calculate->plot

Caption: Workflow for the time-kill assay of Compound this compound.

Interpretation of Results

The resulting time-kill curves will illustrate the dynamic relationship between Compound this compound and the target microorganism.

Bactericidal_vs_Bacteriostatic Interpreting Time-Kill Curves cluster_bactericidal Bactericidal Activity cluster_bacteriostatic Bacteriostatic Activity cluster_no_effect No Effect / Resistance bactericidal_def ≥3-log10 reduction in CFU/mL (99.9% kill) bactericidal_curve Rapid and sustained drop in viable cell count below the initial inoculum. bacteriostatic_def <3-log10 reduction in CFU/mL bacteriostatic_curve Inhibition of growth, with viable cell count remaining near the initial inoculum level. no_effect_def Growth curve similar to the no-compound control. no_effect_curve Increase in viable cell count over time. Result Time-Kill Assay Result cluster_bactericidal cluster_bactericidal Result->cluster_bactericidal Significant Kill cluster_bacteriostatic cluster_bacteriostatic Result->cluster_bacteriostatic Growth Inhibition cluster_no_effect cluster_no_effect Result->cluster_no_effect No Inhibition

Caption: Logic for classifying antimicrobial activity.

By following this detailed protocol, researchers can effectively evaluate the antimicrobial properties of Compound this compound, providing valuable data for its further development as a potential therapeutic agent.

References

Application Notes and Protocols: Evaluation of Compound 1233B Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antibiotic-resistant Gram-positive bacteria presents a significant global health challenge. This necessitates the discovery and development of novel antimicrobial agents with potent activity against these resilient pathogens. Compound 1233B is a novel synthetic molecule identified through high-throughput screening for its potential antibacterial properties. These application notes provide a detailed framework for the comprehensive evaluation of Compound this compound's efficacy against a panel of clinically relevant Gram-positive bacteria.

The following protocols outline standard methodologies to determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-dependent killing kinetics of Compound this compound. Adherence to these standardized procedures is crucial for generating reproducible and comparable data, which is essential for the preclinical development of new therapeutic agents.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Compound this compound against Gram-positive Bacteria
Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus292132
Methicillin-resistant Staphylococcus aureus (MRSA)BAA-17174
Enterococcus faecalis292128
Vancomycin-resistant Enterococcus faecalis (VRE)5129916
Streptococcus pneumoniae496191
Table 2: Minimum Bactericidal Concentration (MBC) of Compound this compound and MBC/MIC Ratio
Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213242Bactericidal
MRSABAA-17174164Bactericidal
Enterococcus faecalis292128648Bacteriostatic
VRE5129916>128>8Bacteriostatic
Streptococcus pneumoniae49619122Bactericidal

Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 is considered bacteriostatic.[1]

Table 3: Time-Kill Kinetics of Compound this compound against Staphylococcus aureus ATCC 29213
Time (hours)0.5x MIC (Log10 CFU/mL)1x MIC (Log10 CFU/mL)2x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)Growth Control (Log10 CFU/mL)
06.06.06.06.06.0
26.25.54.84.16.8
46.54.83.93.07.5
87.14.0<3.0<3.08.2
248.53.5<3.0<3.09.1

Note: A ≥ 3-log10 reduction in CFU/mL is indicative of bactericidal activity.[1][2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of Compound this compound.[3][4][5]

Materials:

  • Compound this compound stock solution (e.g., 1280 µg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compound this compound:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the appropriate concentration of Compound this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of Compound this compound that completely inhibits visible growth of the organism.[3]

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed immediately following the MIC determination to ascertain the bactericidal or bacteriostatic nature of Compound this compound.[1][7][8]

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipette and tips

Procedure:

  • Subculturing: From the wells of the MIC plate showing no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a TSA plate.

  • Incubation: Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of Compound this compound that results in a ≥99.9% reduction (a ≥3-log10 reduction) in the initial inoculum count.[1] This is determined by counting the number of colonies on the TSA plates.

Time-Kill Kinetic Assay

This assay evaluates the time-dependent antibacterial effect of Compound this compound.[2][9][10]

Materials:

  • Compound this compound

  • CAMHB

  • Bacterial strain (S. aureus ATCC 29213)

  • Sterile culture tubes

  • Shaking incubator (35 ± 2°C)

  • Sterile saline or PBS for dilutions

  • TSA plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Experimental Setup: Prepare culture tubes containing CAMHB with Compound this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, include a growth control tube without the compound.

  • Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate all tubes at 35 ± 2°C with constant shaking.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile saline and plate onto TSA plates.

  • Colony Counting: After 18-24 hours of incubation, count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of Compound this compound and the growth control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Assay prep_culture Bacterial Culture (18-24h) prep_inoculum Prepare Inoculum (0.5 McFarland) prep_culture->prep_inoculum mic_plate Inoculate 96-well Plate prep_inoculum->mic_plate tk_setup Setup Cultures with Compound this compound prep_inoculum->tk_setup prep_dilution Serial Dilution of Compound this compound prep_dilution->mic_plate mic_incubate Incubate (16-20h) mic_plate->mic_incubate mic_read Read MIC mic_incubate->mic_read mbc_plate Plate from MIC Wells (No Growth) mic_read->mbc_plate mbc_incubate Incubate (18-24h) mbc_plate->mbc_incubate mbc_read Determine MBC mbc_incubate->mbc_read tk_incubate Incubate and Sample (0, 2, 4, 8, 24h) tk_setup->tk_incubate tk_plate Plate Dilutions tk_incubate->tk_plate tk_count Count CFU tk_plate->tk_count

Caption: Experimental workflow for antimicrobial susceptibility testing of Compound this compound.

Signaling_Pathway cluster_cell Gram-positive Bacterium compound Compound this compound membrane Cell Membrane compound->membrane Inhibition of Precursor Transport wall_synthesis Cell Wall Synthesis membrane->wall_synthesis cell_death Bacterial Cell Death wall_synthesis->cell_death dna_rep DNA Replication dna_rep->cell_death protein_syn Protein Synthesis protein_syn->cell_death

Caption: Hypothetical mechanism of action for Compound this compound targeting cell wall synthesis.

References

Application Notes and Protocols for Cellular Cytotoxicity Assays of Compound 1233B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 1233B is a novel investigational agent with potential therapeutic applications. A critical step in the preclinical evaluation of any new compound is the characterization of its cytotoxic effects on various cell types. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of Compound this compound. The following protocols describe established methods for determining cell viability and elucidating the potential mechanisms of cell death induced by the compound. The primary assays detailed are the MTT assay, for assessing metabolic activity, and the Lactate Dehydrogenase (LDH) assay, for evaluating membrane integrity. Additionally, a protocol for a Caspase-Glo® 3/7 assay is included to investigate the induction of apoptosis.

Data Presentation

The quantitative data generated from the cytotoxicity assays should be meticulously recorded and organized to facilitate clear interpretation and comparison. The following tables are templates for summarizing the experimental results.

Table 1: IC50 Values of Compound this compound in Various Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
e.g., A549e.g., Lung Carcinomae.g., 48Data
e.g., MCF-7e.g., Breast Cancere.g., 48Data
e.g., HepG2e.g., Hepatocellular Carcinomae.g., 72Data
e.g., HCT116e.g., Colon Carcinomae.g., 72Data

Table 2: Dose-Dependent Cytotoxicity of Compound this compound (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD) - 24h% Cell Viability (Mean ± SD) - 48h% Cell Viability (Mean ± SD) - 72h
0 (Vehicle Control)100100100
Concentration 1DataDataData
Concentration 2DataDataData
Concentration 3DataDataData
Concentration 4DataDataData
Concentration 5DataDataData

Table 3: Membrane Integrity Assessment by LDH Release

Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD) - 48h
0 (Vehicle Control)Data
Concentration 1Data
Concentration 2Data
Concentration 3Data
Positive Control (Lysis Buffer)100

Table 4: Apoptosis Induction by Caspase-Glo® 3/7 Assay

Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD) - 24h
0 (Vehicle Control)1.0
Concentration 1Data
Concentration 2Data
Concentration 3Data
Positive Control (e.g., Staurosporine)Data

Experimental Protocols

The following are detailed protocols for conducting the cytotoxicity and apoptosis assays. It is crucial to include appropriate controls in each experiment, such as vehicle controls (cells treated with the same concentration of the solvent used to dissolve Compound this compound, e.g., DMSO), negative controls (untreated cells), and positive controls (a known cytotoxic agent).

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[2]

Materials:

  • Compound this compound

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[3][4][5]

Materials:

  • Compound this compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well. Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with the provided lysis buffer).

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Compound this compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (commercially available)

  • 96-well white-walled microplates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with Compound this compound as described in the MTT protocol.

  • Incubation: Incubate for a predetermined time (e.g., 24 hours) to induce apoptosis.

  • Assay Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Calculate the fold increase in caspase activity relative to the vehicle control.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway that may be investigated if Compound this compound is found to induce apoptosis.

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Start seed Seed Cells in 96-well Plates start->seed incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 treat Treat with Serial Dilutions of Compound this compound incubate1->treat incubate2 Incubate for 24h, 48h, or 72h treat->incubate2 mtt MTT Assay (Metabolic Activity) incubate2->mtt ldh LDH Assay (Membrane Integrity) incubate2->ldh caspase Caspase-Glo® 3/7 Assay (Apoptosis) incubate2->caspase read_mtt Measure Absorbance (570nm) mtt->read_mtt read_ldh Measure Absorbance (490nm) ldh->read_ldh read_caspase Measure Luminescence caspase->read_caspase calc Calculate % Viability, % Cytotoxicity, and Fold Change in Caspase Activity read_mtt->calc read_ldh->calc read_caspase->calc end End calc->end

Caption: Experimental workflow for assessing the cytotoxicity of Compound this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand receptor Death Receptor ligand->receptor caspase8 Caspase-8 receptor->caspase8 caspase3 Caspase-3/7 caspase8->caspase3 stress Cellular Stress (e.g., Compound this compound) bax Bax/Bak stress->bax mito Mitochondria bax->mito cyto_c Cytochrome c mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Preparing a Stable Stock Solution of 1233B: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stable stock solution of 1233B, a polyketide antibiotic. Adherence to this protocol is critical for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound, also known as L-660282, is a fungal metabolite isolated from Scopulariopsis sp. with antibiotic and antibacterial properties. It is an off-white solid with a molecular formula of C₁₈H₃₀O₆ and a molecular weight of 342.4 g/mol . Accurate and consistent preparation of a stable stock solution is the first step in any experimental workflow involving this compound. This note provides a detailed methodology for preparing a stable stock solution and summarizes key data for easy reference.

Chemical and Physical Properties

A summary of the relevant properties of this compound is presented in Table 1. This information is crucial for accurate calculations and proper handling of the compound.

PropertyValueSource
Synonyms L 660282; L 660,282; 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid
Molecular Formula C₁₈H₃₀O₆
Molecular Weight 342.4 g/mol
Appearance Off-white solid
Purity ≥95% (HPLC)
Solubility Soluble in DMSO, ethanol, or methanol

Stability and Storage

Proper storage is critical to maintain the integrity of this compound. The stability of the compound in its solid and solution forms under different storage conditions is summarized in Table 2.

FormStorage TemperatureDurationNotesSource
Solid +4°CShort-termKeep cool and dry.
Solid -20°CAt least 3 yearsRecommended for long-term storage.
In Solvent -20°CUp to 1 monthAvoid repeated freeze-thaw cycles.
In Solvent -80°CUp to 6 monthsRecommended for long-term solution storage. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This is a common starting concentration for many in vitro experiments.

Materials
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure
  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the solid compound.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.424 mg of this compound.

    • Calculation:

      • Desired Concentration (C) = 10 mM = 0.010 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Molecular Weight (MW) = 342.4 g/mol

      • Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 342.4 g/mol = 0.003424 g = 3.424 mg

  • Solubilization: Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the weighed this compound. In this example, add 1 mL of DMSO.

  • Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh this compound Equilibrate->Weigh 15-20 min Add_Solvent Add DMSO Weigh->Add_Solvent Vortex Vortex to Dissolve Add_Solvent->Vortex Inspect Visually Inspect Vortex->Inspect Aliquot Aliquot Solution Inspect->Aliquot If fully dissolved Store Store at -80°C Aliquot->Store

Caption: Workflow for preparing a stable stock solution of this compound.

Factors Affecting Stock Solution Stability

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Stability Stock Solution Stability Temperature Storage Temperature Stability->Temperature Freeze_Thaw Freeze-Thaw Cycles Stability->Freeze_Thaw Light Light Exposure Stability->Light Solvent_Purity Solvent Purity Stability->Solvent_Purity Degradation Compound Degradation Temperature->Degradation Freeze_Thaw->Degradation Precipitation Precipitation Freeze_Thaw->Precipitation Light->Degradation Solvent_Purity->Precipitation Inaccurate_Conc Inaccurate Concentration Solvent_Purity->Inaccurate_Conc

Caption: Key factors influencing the stability of the this compound stock solution.

Conclusion

The protocol outlined in this document provides a standardized method for the preparation of a stable stock solution of this compound. By carefully following these steps and adhering to the recommended storage conditions, researchers can ensure the quality and reliability of their experimental results. It is always recommended to refer to the manufacturer's specific instructions for the lot of this compound being used.

Application Notes and Protocols for Elucidating the Molecular Target of 1233B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The identification of the molecular target of a bioactive small molecule, such as 1233B, is a critical step in drug discovery and chemical biology. Understanding the direct binding partner(s) of a compound is essential for elucidating its mechanism of action, optimizing its efficacy, and assessing potential off-target effects. This document provides detailed application notes and protocols for several powerful techniques to identify the molecular target of this compound. These methods are broadly categorized into affinity-based and label-free approaches.

I. Affinity-Based Approaches

Affinity-based methods utilize a modified version of the small molecule to isolate its binding partners from a complex biological mixture, such as a cell lysate.

Compound-Centric Chemical Proteomics (CCCP)

This technique, also known as affinity chromatography or pull-down assay, is a widely used method for target identification.[1][2][3] It involves immobilizing this compound onto a solid support and using it as bait to capture its interacting proteins.

Experimental Protocol: CCCP for this compound Target Identification

A. Materials:

  • This compound and an inactive analog (for negative control)

  • NHS-activated sepharose beads or magnetic beads

  • Linker for conjugation (e.g., a short PEG linker with a terminal amine or carboxyl group)

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer, or a solution of free this compound)

  • Mass spectrometer for protein identification

B. Methods:

  • Probe Synthesis:

    • Synthesize a derivative of this compound with a functional group suitable for conjugation to the solid support. This should be at a position on the molecule that is not critical for its biological activity, as determined by structure-activity relationship (SAR) studies.

    • Conjugate the this compound derivative to the NHS-activated beads according to the manufacturer's protocol.

    • Similarly, immobilize the inactive analog to a separate batch of beads to serve as a negative control.

  • Cell Lysate Preparation:

    • Culture the chosen cell line to ~80-90% confluency.

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Affinity Capture:

    • Incubate the clarified cell lysate (e.g., 1-5 mg of total protein) with the this compound-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer (e.g., 5 washes of 1 mL each) to remove non-specific binders.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer, or by competitive elution with a high concentration of free this compound.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie blue or silver staining.

    • Excise the protein bands that are specific to the this compound pull-down compared to the control.

    • Identify the proteins by in-gel digestion with trypsin followed by LC-MS/MS analysis.

Data Presentation: Hypothetical CCCP Results for this compound

Protein ID This compound Pull-down (Spectral Counts) Control Pull-down (Spectral Counts) Fold Enrichment
Target Protein A152530.4
Target Protein B89244.5
Non-specific Binder 125201.25
Non-specific Binder 21081.25

Workflow Diagram: Compound-Centric Chemical Proteomics

CCCP_Workflow cluster_preparation Preparation cluster_capture Affinity Capture cluster_analysis Analysis B1 Synthesize this compound Probe B2 Immobilize on Beads B1->B2 I1 Incubate Lysate with Beads B2->I1 L1 Prepare Cell Lysate L1->I1 W1 Wash Beads I1->W1 E1 Elute Bound Proteins W1->E1 S1 SDS-PAGE E1->S1 M1 Mass Spectrometry S1->M1 D1 Data Analysis M1->D1 DARTS_Workflow cluster_treatment Treatment cluster_digestion Digestion cluster_analysis Analysis L1 Prepare Cell Lysate T1 Treat with this compound L1->T1 T2 Treat with Vehicle L1->T2 P1 Add Protease T1->P1 P2 Add Protease T2->P2 S1 SDS-PAGE P1->S1 P2->S1 M1 Mass Spectrometry or Western Blot S1->M1 CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_analysis Analysis C1 Treat Cells with this compound or Vehicle H1 Heat Aliquots to Different Temperatures C1->H1 L1 Lyse Cells H1->L1 S1 Separate Soluble and Precipitated Fractions L1->S1 A1 Analyze Soluble Fraction (Western Blot or MS) S1->A1 Signaling_Pathway This compound This compound Target Protein A Target Protein A This compound->Target Protein A inhibits Downstream Effector 1 Downstream Effector 1 Target Protein A->Downstream Effector 1 activates Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 inhibits Transcription Factor Transcription Factor Downstream Effector 2->Transcription Factor activates Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

References

Application of 1233B in Natural Product Discovery Workflows

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products remain a cornerstone of drug discovery, providing a rich source of chemical diversity and novel mechanisms of action. Fungi, in particular, are prolific producers of bioactive secondary metabolites. This document provides a detailed overview of the application of 1233B, an antibacterial compound, within the context of natural product discovery workflows. This compound is the hydroxy-acid derivative of antibiotic 1233A, a polyketide produced by the fungus Scopulariopsis sp. F-244. The biosynthetic pathway of 1233A involves the condensation of acetate units and methylation from methionine[1]. Understanding the discovery and characterization process for compounds like this compound can guide researchers in their own quest for novel therapeutic agents.

Experimental Protocols

Bioassay-Guided Fractionation for Antibacterial Discovery from Fungal Cultures

This protocol describes a typical workflow to identify and isolate antibacterial compounds from a fungal culture, a process that would lead to the discovery of a compound like this compound.

Objective: To isolate and identify antibacterial compounds from a fungal extract using a bioassay-guided fractionation approach.

Materials:

  • Fungal culture (e.g., Scopulariopsis sp.)

  • Liquid fermentation medium (e.g., Potato Dextrose Broth)

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., hexane, dichloromethane, methanol)

  • Test bacteria (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Fermentation and Extraction:

    • Inoculate the fungus into a suitable liquid fermentation medium and incubate under appropriate conditions (e.g., 28°C, 150 rpm) for 7-14 days to allow for the production of secondary metabolites[2].

    • After incubation, extract the entire culture broth with an equal volume of ethyl acetate three times.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract[2].

  • Initial Screening:

    • Dissolve a small amount of the crude extract in a suitable solvent (e.g., DMSO) and determine its Minimum Inhibitory Concentration (MIC) against a panel of test bacteria (see Protocol 2 for MIC assay).

  • Fractionation:

    • If the crude extract shows significant antibacterial activity, proceed with fractionation.

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate and then methanol)[2].

    • Collect the eluate in fractions and concentrate each fraction.

  • Bioassay of Fractions:

    • Screen each fraction for antibacterial activity using the MIC assay.

    • Identify the most active fraction(s) for further purification.

  • Further Purification:

    • Subject the active fraction(s) to further chromatographic separation, such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC), to isolate pure compounds[2].

  • Structure Elucidation:

    • Determine the chemical structure of the isolated pure, active compound(s) using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol details the determination of the minimum concentration of a test compound required to inhibit the visible growth of a bacterium.

Objective: To determine the MIC of a fungal extract, fraction, or pure compound against pathogenic bacteria.

Materials:

  • Test compound (crude extract, fraction, or pure compound like this compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Resazurin solution (optional, as a growth indicator)

  • Incubator

Procedure:

  • Preparation of Test Compound:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known stock concentration.

  • Microplate Preparation:

    • Add 100 µL of sterile MHB to each well of a 96-well plate.

    • In the first column of wells, add an additional 100 µL of the stock solution of the test compound.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control wells.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacteria.

    • If using resazurin, add 10 µL of the indicator to each well after incubation and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.

Data Presentation

Table 1: Hypothetical Antibacterial Activity of this compound and its Precursor Fractions

SampleTest OrganismMIC (µg/mL)
Crude Extract Staphylococcus aureus128
Escherichia coli>256
Silica Gel Fraction 5 Staphylococcus aureus32
Escherichia coli128
Silica Gel Fraction 6 Staphylococcus aureus64
Escherichia coli>256
Purified this compound Staphylococcus aureus8
Escherichia coli64
Ciprofloxacin Staphylococcus aureus1
(Control)Escherichia coli0.25

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific MIC values for this compound are not publicly available.

Visualizations

Bioassay_Guided_Fractionation_Workflow Start Fungal Fermentation (e.g., Scopulariopsis sp.) Extraction Crude Extract Preparation (Ethyl Acetate) Start->Extraction Screening Initial Antibacterial Screening (MIC Assay) Extraction->Screening Fractionation Chromatographic Fractionation (e.g., Silica Gel Column) Screening->Fractionation If Active Fractions Collection of Fractions Fractionation->Fractions Bioassay Bioassay of Fractions (MIC Assay) Fractions->Bioassay ActiveFraction Identification of Active Fraction(s) Bioassay->ActiveFraction Purification Further Purification (e.g., HPLC) ActiveFraction->Purification PureCompound Isolation of Pure Compound (e.g., this compound) Purification->PureCompound Structure Structure Elucidation (NMR, MS) PureCompound->Structure

Caption: Workflow for Bioassay-Guided Fractionation.

MIC_Assay_Workflow PrepCompound Prepare Stock Solution of Test Compound SerialDilution Perform Serial Dilutions in 96-well Plate PrepCompound->SerialDilution Inoculation Inoculate Wells with Bacteria SerialDilution->Inoculation PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation ReadResults Determine MIC (Lowest concentration with no visible growth) Incubation->ReadResults

Caption: Minimum Inhibitory Concentration (MIC) Assay Protocol.

Putative_Mechanism_of_Action Compound 1233A / this compound Enzyme Hydroxymethylglutaryl-CoA Synthase (HMG-CoA Synthase) Compound->Enzyme Inhibits Pathway Isoprenoid Biosynthesis Pathway Enzyme->Pathway Catalyzes step in Products Essential Bacterial Components (e.g., Cell Wall, Membranes) Pathway->Products Produces Effect Inhibition of Bacterial Growth Pathway->Effect Inhibition leads to Products->Effect

Caption: Putative Mechanism of Action of 1233A/B.

References

In Vitro Assay Development for Novel Antibacterial Agents: Application Notes and Protocols Featuring GAR-936

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the development of novel antibacterial agents. This document provides a comprehensive guide to the in vitro assays crucial for the characterization of new compounds, using the novel glycylcycline GAR-936 (Tigecycline) as an example. GAR-936 is a broad-spectrum antibiotic effective against a wide range of bacteria, including those resistant to other antibiotics.[1][2][3] These protocols and application notes are designed to guide researchers through the essential steps of evaluating the potency and mechanism of action of new antibacterial candidates.

Data Presentation: In Vitro Activity of GAR-936

The following tables summarize the in vitro activity of GAR-936 against a variety of clinically relevant bacterial isolates. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4] Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[5]

Table 1: Minimum Inhibitory Concentration (MIC) of GAR-936 Against Various Bacterial Strains

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (Oxacillin-susceptible)5,0770.120.25≤0.015 - 1
Staphylococcus aureus (Oxacillin-resistant)5,0770.250.5≤0.015 - 1
Streptococcus pneumoniae (Penicillin-susceptible)1,585≤0.05≤0.05≤0.015 - 0.25
Streptococcus pneumoniae (Penicillin-resistant)1,585≤0.05≤0.05≤0.015 - 0.25
Enterococcus faecalis (Vancomycin-susceptible)1,4160.120.25≤0.015 - 1
Enterococcus faecium (Vancomycin-resistant)1,4160.120.25≤0.015 - 1
Haemophilus influenzae1,2200.251≤0.03 - 2
Escherichia coli1760.2510.06 - 4
Klebsiella pneumoniae1760.510.06 - 4
Acinetobacter baumannii49120.12 - 4

Data compiled from multiple sources.[3][5][6][7][8][9]

Table 2: Minimum Bactericidal Concentration (MBC) of GAR-936 Against Selected Bacterial Strains

Bacterial SpeciesNumber of IsolatesMBC₅₀ (µg/mL)MBC₉₀ (µg/mL)
Streptococcus pneumoniaeNot SpecifiedNot ReportedNot Reported
Staphylococcus aureusNot SpecifiedNot ReportedNot Reported
Escherichia coliNot SpecifiedNot ReportedNot Reported
Klebsiella pneumoniaeNot SpecifiedNot ReportedNot Reported
Acinetobacter baumannii49832

Data compiled from multiple sources.[5][10] Note: MBC data for GAR-936 is less commonly reported than MIC data.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This protocol outlines the determination of the MIC of a novel antibacterial agent against a specific bacterium using the broth microdilution method.

Materials:

  • Novel antibacterial agent (e.g., GAR-936) stock solution

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube containing MHB.

    • Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a series of twofold dilutions of the novel antibacterial agent in MHB in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

    • Include a positive control (wells with bacteria and no antibacterial agent) and a negative control (wells with MHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacterium.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration at which there is no significant increase in OD compared to the negative control.

Minimum Bactericidal Concentration (MBC) Assay Protocol

This protocol is performed as a follow-up to the MIC assay to determine the bactericidal activity of the compound.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

    • Spread the aliquot onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetics Assay Protocol

This assay provides information on the rate at which an antibacterial agent kills a bacterium over time.

Materials:

  • Novel antibacterial agent

  • Bacterial culture in logarithmic growth phase

  • Growth medium (e.g., MHB)

  • Sterile culture tubes or flasks

  • Sterile saline or PBS for dilutions

  • Sterile agar plates

  • Incubator

  • Shaking incubator

Procedure:

  • Preparation of Cultures:

    • Prepare a bacterial culture in the logarithmic growth phase as described in the MIC protocol. Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in multiple flasks.

  • Addition of Antibacterial Agent:

    • Add the novel antibacterial agent to the flasks at different concentrations (e.g., 1x, 2x, and 4x the MIC).

    • Include a growth control flask with no antibacterial agent.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C in a shaking incubator.

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of the antibacterial agent and the growth control.

    • A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is generally considered bactericidal activity.[2]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Signaling_Pathways cluster_CellWall Cell Wall Synthesis Inhibition cluster_Protein Protein Synthesis Inhibition cluster_DNA DNA Replication Inhibition UDP-NAG UDP-NAG UDP-NAM UDP-NAM UDP-NAG->UDP-NAM MurA/B Lipid I Lipid I UDP-NAM->Lipid I MraY Lipid II Lipid II Lipid I->Lipid II MurG Peptidoglycan Peptidoglycan Lipid II->Peptidoglycan Transglycosylase Cross-linked Peptidoglycan Cross-linked Peptidoglycan Peptidoglycan->Cross-linked Peptidoglycan Transpeptidase Beta-lactams Beta-lactams Transpeptidase Transpeptidase Beta-lactams->Transpeptidase Vancomycin Vancomycin Vancomycin->Lipid II Ribosome (70S) Ribosome (70S) 30S Subunit 30S Subunit 30S Subunit->Ribosome (70S) 50S Subunit 50S Subunit 50S Subunit->Ribosome (70S) mRNA mRNA mRNA->Ribosome (70S) tRNA tRNA A-site A-site tRNA->A-site P-site P-site A-site->P-site E-site E-site P-site->E-site GAR-936 GAR-936 GAR-936->30S Subunit Blocks tRNA binding DNA DNA Unwound DNA Unwound DNA DNA->Unwound DNA Helicase Replicated DNA Replicated DNA Unwound DNA->Replicated DNA DNA Polymerase Supercoiled DNA Supercoiled DNA Relaxed DNA Relaxed DNA Supercoiled DNA->Relaxed DNA Gyrase/Topoisomerase Quinolones Quinolones Gyrase/Topoisomerase Gyrase/Topoisomerase Quinolones->Gyrase/Topoisomerase

Quorum_Sensing Autoinducer Synthesis Autoinducer Synthesis Autoinducer (AI) Autoinducer (AI) Autoinducer Synthesis->Autoinducer (AI) Low cell density Receptor Receptor Autoinducer (AI)->Receptor High cell density Signal Transduction Signal Transduction Receptor->Signal Transduction Gene Expression Gene Expression Signal Transduction->Gene Expression Gene Expression->Autoinducer Synthesis Positive Feedback Virulence Factors, Biofilm Formation Virulence Factors, Biofilm Formation Gene Expression->Virulence Factors, Biofilm Formation

Experimental Workflows

MIC_MBC_Workflow Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate 96-well Plate Inoculate 96-well Plate Prepare Bacterial Inoculum->Inoculate 96-well Plate Serial Dilution of Antibiotic Serial Dilution of Antibiotic Serial Dilution of Antibiotic->Inoculate 96-well Plate Incubate (18-24h) Incubate (18-24h) Inoculate 96-well Plate->Incubate (18-24h) Read MIC Read MIC Incubate (18-24h)->Read MIC Subculture from Clear Wells Subculture from Clear Wells Read MIC->Subculture from Clear Wells Incubate Agar Plates (18-24h) Incubate Agar Plates (18-24h) Subculture from Clear Wells->Incubate Agar Plates (18-24h) Read MBC Read MBC Incubate Agar Plates (18-24h)->Read MBC End End Read MBC->End

Time_Kill_Workflow Start Start Prepare Log-phase Culture Prepare Log-phase Culture Start->Prepare Log-phase Culture Add Antibiotic (Multiple Concentrations) Add Antibiotic (Multiple Concentrations) Prepare Log-phase Culture->Add Antibiotic (Multiple Concentrations) Incubate with Shaking Incubate with Shaking Add Antibiotic (Multiple Concentrations)->Incubate with Shaking Collect Samples at Time Points Collect Samples at Time Points Incubate with Shaking->Collect Samples at Time Points Serial Dilution and Plating Serial Dilution and Plating Collect Samples at Time Points->Serial Dilution and Plating Incubate Plates (18-24h) Incubate Plates (18-24h) Serial Dilution and Plating->Incubate Plates (18-24h) Count Colonies (CFU/mL) Count Colonies (CFU/mL) Incubate Plates (18-24h)->Count Colonies (CFU/mL) Plot Log10 CFU/mL vs. Time Plot Log10 CFU/mL vs. Time Count Colonies (CFU/mL)->Plot Log10 CFU/mL vs. Time End End Plot Log10 CFU/mL vs. Time->End

Conclusion

The in vitro assays described in this document are fundamental for the preclinical evaluation of novel antibacterial agents. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can effectively characterize the potency and bactericidal or bacteriostatic nature of a compound. Furthermore, understanding the potential mechanisms of action through pathway analysis is crucial for lead optimization and the development of drugs with novel modes of action that can combat antibiotic resistance. The provided protocols and data for GAR-936 serve as a practical guide for scientists in the field of antibacterial drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Solubility of 1233B in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving the desired concentration of a compound in an aqueous solution is a critical first step for reliable experimental results. 1233B, an off-white solid and a hydroxy-acid derivative of the antibiotic 1233A, is known to be soluble in organic solvents like DMSO, ethanol, and methanol, which suggests poor solubility in aqueous solutions. This guide provides a comprehensive resource for troubleshooting and overcoming solubility challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in an organic solvent to make a stock solution, but it precipitated when I diluted it into my aqueous buffer. Why did this happen and what can I do?

This is a common issue known as "precipitation upon dilution." It occurs because this compound is significantly less soluble in the aqueous buffer than in the concentrated organic solvent. When the stock solution is added to the buffer, the overall percentage of the organic solvent drops dramatically, and the aqueous environment can no longer keep this compound dissolved, causing it to precipitate out of the solution.

To resolve this, you can try the following:

  • Lower the final concentration: The simplest solution is often to reduce the final concentration of this compound in your working solution.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous buffer can help maintain solubility. However, be mindful of potential solvent effects on your experiment, especially in cell-based assays where DMSO concentrations should ideally be kept below 0.5%.

  • Use a different dilution method: Instead of adding the stock solution directly to the full volume of the buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent localized high concentrations that trigger precipitation.

Q2: Can I heat the solution to help dissolve this compound?

Gentle warming can be an effective way to increase the solubility of some compounds. Heating the solution to 37°C (98.6°F) can aid in the dissolution of this compound. However, it is crucial to consider the thermal stability of the compound. Prolonged exposure to high temperatures could degrade this compound. It is recommended to use the mildest effective temperature and to cool the solution to the experimental temperature before use. Always check for any signs of degradation after heating.

Q3: Would sonication help to dissolve this compound?

Yes, brief sonication in a water bath is a common technique to aid the dissolution of poorly soluble compounds. The high-frequency sound waves can help to break down aggregates and increase the interaction between the compound and the solvent. As with heating, it is a good practice to use this method judiciously to avoid potential degradation of the compound.

Q4: Are there any buffer components I should avoid when working with this compound?

Q5: How should I prepare my this compound stock and working solutions?

A recommended approach is to first prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. This stock solution can then be stored at -20°C for stability. For preparing the final aqueous working solution, the DMSO stock should be added to the pre-warmed aqueous buffer with vigorous mixing to ensure rapid dispersion. It is advisable to prepare the working solution fresh for each experiment to minimize the risk of precipitation over time.

Troubleshooting Guide

This guide provides a systematic approach to address common issues encountered with this compound solubility.

Problem Potential Cause Suggested Solution
Precipitation immediately upon dilution of stock solution The concentration of this compound exceeds its solubility limit in the final aqueous buffer.- Lower the final concentration of this compound.- Increase the final percentage of the organic co-solvent (e.g., DMSO, ethanol), if experimentally permissible.- Change the mixing method: add the aqueous buffer to the stock solution slowly while vortexing.
Solution is initially clear but becomes cloudy or forms a precipitate over time The compound has limited stability or is slowly precipitating out of the solution at the experimental temperature.- Prepare the working solution immediately before use.- Store the working solution at a different temperature (e.g., on ice) until use, but be aware that cooling can sometimes decrease solubility.- Perform a stability test to determine the time window in which the compound remains in solution in your specific buffer.
Solid this compound will not dissolve in the aqueous buffer This compound has very low intrinsic solubility in water.- Prepare a stock solution in an organic solvent first, then dilute into the aqueous buffer.- Gently warm the solution (e.g., to 37°C).- Briefly sonicate the solution.
Inconsistent experimental results The concentration of dissolved this compound may be variable due to partial precipitation.- Visually inspect your working solution for any signs of precipitation before each use.- If precipitation is suspected, centrifuge the solution and measure the concentration of the supernatant to determine the actual amount of dissolved compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials: this compound solid, Dimethyl sulfoxide (DMSO), appropriate personal protective equipment (PPE), a microcentrifuge tube, and a vortex mixer.

  • Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Weigh out the desired amount of this compound and place it in a microcentrifuge tube. c. Add the calculated volume of DMSO to achieve a 10 mM concentration. d. Vortex the tube vigorously until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the stock solution at -20°C.

Protocol 2: Preparation of a 10 µM Working Solution of this compound in an Aqueous Buffer

  • Materials: 10 mM this compound in DMSO stock solution, aqueous buffer (e.g., PBS), pre-warmed to 37°C, sterile microcentrifuge tubes, and a vortex mixer.

  • Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. In a sterile tube, add the required volume of the pre-warmed aqueous buffer. c. While gently vortexing the buffer, add the calculated volume of the this compound stock solution. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the buffer. This results in a final DMSO concentration of 0.1%. d. Continue to vortex for a few seconds to ensure the solution is thoroughly mixed. e. Visually inspect the solution for any signs of precipitation. f. Use the freshly prepared working solution immediately for your experiment.

Visualizations

TroubleshootingWorkflow start Start: Poor Solubility or Precipitation of this compound stock_prep Prepare a concentrated stock solution in 100% DMSO start->stock_prep dilution Dilute stock into aqueous buffer stock_prep->dilution precip_check Precipitation Observed? dilution->precip_check no_precip Solution is clear. Proceed with experiment. precip_check->no_precip No troubleshoot Troubleshooting Strategies precip_check->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc inc_cosolvent Increase co-solvent % (e.g., DMSO) (if experiment allows) troubleshoot->inc_cosolvent heat_sonicate Gentle warming (37°C) or brief sonication troubleshoot->heat_sonicate fresh_prep Prepare solution fresh before each use troubleshoot->fresh_prep reassess Re-assess solubility lower_conc->reassess inc_cosolvent->reassess heat_sonicate->reassess fresh_prep->reassess reassess->precip_check

A troubleshooting workflow for addressing poor solubility of this compound.

HMG_CoA_Synthase_Pathway cluster_info This compound is the hydroxy-acid of Antibiotic 1233A. While 1233A inhibits HMG-CoA Synthase, this compound is reported to be inactive. acetyl_coa Acetyl-CoA hmg_coa_synthase HMG-CoA Synthase acetyl_coa->hmg_coa_synthase acetoacetyl_coa Acetoacetyl-CoA acetoacetyl_coa->hmg_coa_synthase hmg_coa HMG-CoA hmg_coa_synthase->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ketone_bodies Ketone Body Synthesis hmg_coa->ketone_bodies cholesterol Cholesterol Synthesis mevalonate->cholesterol antibiotic_1233A Antibiotic 1233A antibiotic_1233A->hmg_coa_synthase Inhibition info_node

The HMG-CoA synthase pathway, inhibited by the parent compound 1233A.

How to address inconsistent results in 1233B antibacterial assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results in 1233B antibacterial assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for determining the antibacterial activity of a compound like this compound?

A1: The most common methods for evaluating the in vitro efficacy of a new antibacterial agent are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[1][2][3] MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][4] MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][6] These tests can be performed using broth dilution (in tubes or microplates) or agar dilution methods.[3][7]

Q2: We are observing significant variability in our MIC results for compound this compound. What are the potential causes?

A2: Inconsistent MIC results can arise from several factors. Key areas to investigate include:

  • Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is either too high or too low can lead to significant variations in MIC values, a phenomenon known as the "inoculum effect".[8][9][10]

  • Media Composition: The type of growth medium, its pH, and cation concentrations can influence the activity of antibacterial compounds.[8] For most routine susceptibility testing, Mueller-Hinton Broth (MHB) or Agar (MHA) is recommended to ensure consistency.[11][12]

  • Incubation Conditions: Strict control of incubation time, temperature, and atmosphere (e.g., CO2 levels for fastidious organisms) is crucial and should adhere to standardized protocols.[1][8]

  • Compound Stability and Storage: The stability of this compound in solution is a critical factor. Degradation due to improper storage, temperature, or pH can lead to a loss of activity and consequently, variable MICs.[8]

  • Reagent Quality: Ensure that the this compound powder or stock solutions are stored correctly and are not expired. Similarly, verify the quality of media, supplements, and other reagents.[8]

  • Human Error: Differences in technician techniques and interpretation of results can contribute to variability.[1][13]

Q3: How does the "inoculum effect" specifically impact MIC values?

A3: The inoculum effect describes the observation of a significant increase in the MIC when a higher-than-standard bacterial concentration is used in the assay.[8][9][10] This is a known issue with many classes of antibiotics.[8] A higher bacterial load can lead to several outcomes that result in an apparent decrease in the compound's potency:

  • The drug may be sequestered or bound by the increased number of bacterial cells, reducing the effective concentration of the drug available to inhibit growth.

  • A larger population may contain a higher number of resistant subpopulations.

  • The enzymatic degradation of the compound may be more pronounced with a higher bacterial density.

Q4: My MBC results are not reproducible. What should I check?

A4: Reproducibility issues in MBC assays often stem from factors related to the preceding MIC test, as well as the subculturing step.[1] Key troubleshooting points include:

  • Accuracy of MIC Determination: Since the MBC is determined by subculturing from wells at and above the MIC, an inaccurate MIC will lead to erroneous MBC results.[5]

  • Subculturing Volume and Technique: The volume and handling of the inoculum subcultured from the MIC wells onto agar plates must be consistent.

  • Choice of Growth Media: Using a more nutritive growth medium can sometimes negatively impact MBC values. Mueller-Hinton Broth is the recommended medium for this method.[11]

  • Incubation Time: The standard contact time for an MBC assay is typically 18-24 hours. Deviations from this can affect the results.[11]

  • Definition of "Kill": The MBC is defined as a 99.9% reduction in CFU/ml compared to the initial inoculum. Ensure that the colony counts are being accurately performed and calculated against the correct baseline.[6]

Troubleshooting Guides

Problem: Inconsistent MIC Values

Initial Checks:

  • Verify Inoculum Density: Ensure the bacterial suspension is standardized to 0.5 McFarland, which corresponds to approximately 1.5 x 10^8 CFU/mL. This should be prepared fresh for each experiment.[14]

  • Review Media Preparation: Confirm that the Mueller-Hinton Broth (MHB) is prepared according to the manufacturer's instructions and that the pH is within the recommended range.[8]

  • Check Incubation Conditions: Double-check incubator temperature, CO2 levels (if required), and incubation time.[1][8]

  • Compound Preparation: Prepare fresh dilutions of this compound for each assay from a validated stock solution.[8]

Advanced Troubleshooting:

Potential Cause Recommended Action
"Skipped wells" observed (growth in higher concentration wells, no growth in lower) This may indicate contamination, inadequate mixing of the inoculum, or errors in drug dilution. Repeat the assay with careful attention to aseptic technique and mixing.[8][15]
MIC values consistently differ between technicians Implement a standardized training protocol for all personnel performing the assay. Use a quality control strain with a known MIC range for this compound to validate technician proficiency.[1]
MIC values drift over time (e.g., higher MICs in later experiments) This could indicate degradation of the this compound stock solution. Prepare a fresh stock solution and re-evaluate its potency. Consider performing stability studies on the compound in the assay medium.[8]
Poorly defined endpoints (turbidity is difficult to interpret) Use a plate reader to measure optical density (OD) for a more quantitative assessment of growth inhibition. Ensure proper lighting when reading plates by eye.[13]
Problem: Inconsistent MBC Values

Initial Checks:

  • Confirm MIC Results: Before proceeding to MBC determination, ensure that the MIC results are consistent and reproducible.

  • Standardize Subculturing: Use a calibrated loop or pipette to transfer a consistent volume (e.g., 10 µL) from the MIC wells to the agar plates.

  • Validate Plating and Counting: Ensure that the subcultured inoculum is spread evenly on the agar plate and that colony counting is performed accurately.

Advanced Troubleshooting:

Potential Cause Recommended Action
High variability in colony counts from replicate plates This could be due to inconsistent subculturing volumes or clumping of bacteria. Ensure the MIC well contents are thoroughly mixed before subculturing.
MBC value is significantly higher than the MIC (e.g., >32x MIC) This may indicate that this compound is bacteriostatic rather than bactericidal against the tested organism, or that the organism has developed resistance.[6] Consider performing a time-kill assay to further characterize the compound's activity.[7]
No colonies observed on any plates, even from the MIC well This could suggest that the compound is highly bactericidal or that the subcultured volume was too small to contain viable cells. Consider plating a larger volume or using a lower dilution series for the MIC.

Experimental Protocols

Broth Microdilution MIC Assay
  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.[16]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (bacteria in broth without this compound) and a sterility control well (broth only).[16]

    • Incubate the plate at 35 ± 1 °C for 16-20 hours in ambient air.[4]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[16]

MBC Determination
  • Subculturing:

    • From the wells of the completed MIC assay showing no visible growth, and from the growth control well, transfer a fixed volume (e.g., 10 µL) to a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 1 °C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[6]

Visual Guides

MIC_Troubleshooting_Workflow start Inconsistent MIC Results check_inoculum Verify Inoculum Density (0.5 McFarland) start->check_inoculum check_media Review Media Prep (MHB, pH) start->check_media check_incubation Check Incubation (Temp, Time) start->check_incubation check_compound Validate Compound (Fresh Dilutions, Storage) start->check_compound advanced_troubleshooting Advanced Troubleshooting check_inoculum->advanced_troubleshooting check_media->advanced_troubleshooting check_incubation->advanced_troubleshooting check_compound->advanced_troubleshooting skipped_wells Skipped Wells? advanced_troubleshooting->skipped_wells Yes technician_variability Technician Variability? advanced_troubleshooting->technician_variability No resolve_skipped Repeat Assay Aseptic Technique skipped_wells->resolve_skipped mic_drift MIC Drift? technician_variability->mic_drift No resolve_technician Standardize Protocol Use QC Strain technician_variability->resolve_technician Yes resolve_drift Prepare Fresh Stock Check Stability mic_drift->resolve_drift Yes end Consistent Results mic_drift->end No resolve_skipped->end resolve_technician->end resolve_drift->end

Caption: Troubleshooting workflow for inconsistent MIC results.

Experimental_Workflow prep_compound Prepare this compound Serial Dilutions inoculate Inoculate Microplate prep_compound->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate_mic Incubate (16-20h, 35°C) inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic subculture Subculture from Non-turbid Wells read_mic->subculture incubate_mbc Incubate Plates (18-24h, 35°C) subculture->incubate_mbc read_mbc Read MBC (99.9% Kill) incubate_mbc->read_mbc

Caption: Standard workflow for MIC and MBC determination.

References

Technical Support Center: Optimizing 1233B Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the compound 1233B in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT). NNMT is an enzyme that plays a role in metabolism and epigenetic regulation by catalyzing the methylation of nicotinamide and other pyridines. By inhibiting NNMT, this compound can modulate cellular metabolism and has been investigated for its potential in treating conditions like obesity, diabetes, and certain types of cancer.

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

Based on published studies, a common starting concentration range for this compound in cell-based assays is between 1 µM and 10 µM. However, the optimal concentration will be highly dependent on the cell type and the specific endpoint being measured. It is always recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your particular experimental system.

Q3: How should I prepare a stock solution of this compound?

This compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered this compound in 100% DMSO. Ensure the powder is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Troubleshooting Guide

Issue 1: I am not observing any effect of this compound in my cell-based assay.

  • Concentration Too Low: The concentration of this compound may be insufficient to inhibit NNMT in your specific cell type.

    • Solution: Perform a dose-response experiment using a wider range of concentrations, for example, from 0.1 µM to 50 µM, to determine the optimal effective concentration.

  • Low NNMT Expression: The cell line you are using may have low or no expression of NNMT, the target of this compound.

    • Solution: Verify the expression of NNMT in your cell line using techniques like Western blotting or qPCR. If NNMT expression is low, consider using a cell line known to have higher NNMT expression.

  • Compound Inactivity: The this compound compound may have degraded.

    • Solution: Ensure that the compound has been stored correctly at -20°C or -80°C and protected from light. Prepare fresh stock solutions and test their activity.

  • Incorrect Assay Endpoint: The chosen assay may not be sensitive to the downstream effects of NNMT inhibition.

    • Solution: Consider measuring a more direct marker of NNMT activity or a well-established downstream effector of the pathway you are investigating.

Issue 2: I am observing significant cytotoxicity at concentrations where I expect to see a specific biological effect.

  • High Concentration: The concentration of this compound may be too high, leading to off-target effects and cellular toxicity.

    • Solution: Perform a cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion) in parallel with your functional assay to determine the concentration range where this compound is not toxic. Select a concentration for your experiments that is below the toxic threshold but still shows the desired biological activity.

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) to assess the effect of the solvent alone.

  • Cell Line Sensitivity: Some cell lines may be more sensitive to this compound than others.

    • Solution: If possible, test the compound in a different cell line to see if the cytotoxicity is cell-type specific.

Experimental Protocols & Data

Table 1: Reported In Vitro Concentrations of this compound
Cell LineAssay TypeEffective Concentration (EC50/IC50)Reference
HCT116NNMT Inhibition Assay~1.3 µM (IC50)
A549Cell Viability Assay> 50 µM
HepG2Metabolic Assay1 µM - 10 µM
Protocol: Determining the EC50 of this compound using a Cell-Based Assay
  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound and the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your assay endpoint (e.g., 24, 48, or 72 hours).

  • Assay: Perform your chosen assay to measure the biological response (e.g., cell viability, reporter gene expression, protein levels).

  • Data Analysis: Plot the response against the log of the this compound concentration. Use a non-linear regression analysis to fit a dose-response curve and calculate the EC50 value.

Visualizations

G cluster_workflow Experimental Workflow: EC50 Determination A 1. Seed Cells in 96-well Plate B 2. Prepare Serial Dilution of this compound A->B C 3. Treat Cells with this compound & Vehicle Control B->C D 4. Incubate for a Defined Period C->D E 5. Perform Cell-Based Assay D->E F 6. Analyze Data & Calculate EC50 E->F

Caption: Workflow for determining the EC50 of this compound.

G This compound This compound NNMT NNMT This compound->NNMT Inhibition MNA 1-methylnicotinamide NNMT->MNA SAH S-adenosylhomocysteine NNMT->SAH Nicotinamide Nicotinamide Nicotinamide->NNMT SAM S-adenosyl methionine SAM->NNMT Downstream Effects Downstream Effects MNA->Downstream Effects SAH->Downstream Effects

Caption: Simplified signaling pathway of this compound action.

Technical Support Center: Preventing Compound Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of small molecule compounds in cell culture media. The information provided is intended as a general guide; specific degradation pathways and prevention strategies will be dependent on the unique chemical properties of your compound of interest.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of activity of my compound over the course of my cell culture experiment. What are the potential causes?

A1: A loss of compound activity is often attributable to several factors, including:

  • Chemical Degradation: The compound may be unstable in the aqueous, physiological pH environment of the cell culture media and may be undergoing hydrolysis, oxidation, or photolysis.[1][2][3]

  • Adsorption to Labware: The compound may be nonspecifically binding to the plastic surfaces of your cell culture plates, tubes, or pipette tips.[4]

  • Cellular Metabolism: The cells themselves may be metabolizing the compound into an inactive form.

  • Precipitation: The compound's solubility in the cell culture media may be limited, leading it to precipitate out of solution over time.[4][5]

Q2: What are the most common chemical degradation pathways for small molecules in cell culture media?

A2: The most prevalent degradation pathways in aqueous environments like cell culture media are:

  • Hydrolysis: The cleavage of a chemical bond by reaction with water. Functional groups such as esters, amides, lactams, and carbamates are particularly susceptible to hydrolysis.[1][2][6]

  • Oxidation: A reaction involving the loss of electrons, often initiated by exposure to oxygen, light, or trace metals.[1][2]

  • Photolysis: Degradation caused by exposure to light, particularly UV light. Compounds with light-sensitive functional groups can absorb energy and undergo chemical changes.[1]

Q3: How can I determine if my compound is degrading in my cell culture media?

A3: You can assess the stability of your compound by incubating it in the cell culture media under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. At various time points, you can collect aliquots of the media and analyze the concentration of the parent compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][7]

Q4: What are some general best practices for storing and handling small molecule compounds to prevent degradation?

A4: Proper storage and handling are crucial for maintaining compound integrity.[5][8]

  • Storage: Store compounds according to the manufacturer's recommendations, which is often at -20°C or -80°C in a desiccated environment.[8] Protect light-sensitive compounds from light by using amber vials or wrapping vials in foil.[2]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable, dry solvent like DMSO.[8] Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[8]

  • Working Solutions: Prepare fresh working solutions in cell culture media immediately before use.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Observed Problem Potential Cause Recommended Solution
Complete loss of biological activity, even at high concentrations. The compound is highly unstable in the experimental medium.Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS.[9] Consider a cell-free assay if the target is known to confirm compound activity.
High variability in results between replicate experiments. Inconsistent compound stability or precipitation.Ensure consistent cell health and passage number.[9] Evaluate compound stability under your specific assay conditions.[9] Be mindful of "edge effects" in microplates where evaporation can concentrate the compound.[9]
Precipitate is visible in the cell culture media after adding the compound. The compound has poor solubility in the aqueous media.Visually inspect the media after adding the compound. If a precipitate is observed, consider lowering the final concentration, using a co-solvent system (ensuring the final solvent concentration is not toxic to cells), or adjusting the pH if the compound's solubility is pH-dependent.[9]
Cells appear stressed or die at all concentrations tested, including very low ones. The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the cell culture media is low and non-toxic to your specific cell line (typically <0.5% for DMSO).[8] Run a vehicle control (media with solvent only) to assess solvent toxicity.

Experimental Protocols

Protocol 1: Assessment of Compound Stability in Cell Culture Media

Objective: To determine the stability of a small molecule compound in cell culture media over a specified time course.

Materials:

  • Your small molecule compound

  • Cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as used in your experiments

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a working solution of your compound in the cell culture medium at the final concentration used in your experiments.

  • Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point.

  • Place the tubes in a 37°C, 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.

  • Immediately analyze the sample by HPLC or LC-MS/MS to determine the concentration of the parent compound.

  • Compare the concentration at each time point to the initial concentration at time 0 to determine the percentage of compound remaining.

Visualizations

Troubleshooting Workflow for Compound Instability A Observe Loss of Compound Activity B Is the compound degrading? A->B C Assess Stability (HPLC/LC-MS) B->C Yes D Is there precipitation? B->D No J Optimize Experiment C->J E Check Solubility D->E Yes F Is there adsorption to labware? D->F No E->J G Use Low-Binding Plates/Tubes F->G Yes H Is it cellular metabolism? F->H No G->J I Use Cell-Free Assay or Metabolic Inhibitors H->I Yes H->J No I->J Common Degradation Pathways cluster_0 Chemical Degradation cluster_1 Contributing Factors A Hydrolysis (Reaction with Water) B Oxidation (Loss of Electrons) C Photolysis (Light-Induced) D pH of Media D->A E Temperature E->A E->B F Light Exposure F->C G Presence of Oxygen G->B H Reactive Species in Media H->A H->B

References

Technical Support Center: Accurate Determination of Fungal Metabolite MIC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when determining the Minimum Inhibitory Concentration (MIC) of fungal metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common pitfalls when determining the MIC of fungal metabolites?

A1: Researchers often face several challenges that can lead to inaccurate or irreproducible MIC values. The most common pitfalls include:

  • Poor Solubility of Metabolites: Many fungal metabolites are hydrophobic, leading to difficulties in achieving a homogenous solution in aqueous testing media.[1][2]

  • Interference from Metabolite's Natural Color: Pigmented fungal extracts can interfere with colorimetric and visual assessments of fungal growth.

  • Inoculum Size Variability: The final concentration of the fungal inoculum is a critical variable; inconsistencies can significantly impact MIC results.[3][4][5][6]

  • "Trailing" Growth Phenomenon: This is the observation of reduced but persistent fungal growth at concentrations above the apparent MIC, which complicates endpoint determination, especially with azole-like compounds.[7][8][9][10][11][12][13][14]

  • Lack of Standardized Protocols: The use of non-standardized or modified assays hinders the comparability of results across different laboratories.[15][16][17]

  • Inappropriate Solvent and Concentration: The solvent used to dissolve the metabolite may have its own antimicrobial properties, and high concentrations can inhibit fungal growth, leading to false-positive results.[1][2]

  • Inadequate Quality Control: Failure to use appropriate quality control (QC) strains makes it difficult to validate the accuracy and reproducibility of the MIC assay.[18][19][20][21]

Q2: How can I address the poor solubility of my fungal metabolite?

A2: For hydrophobic compounds, several strategies can be employed:

  • Use of Solvents: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds.[17] However, it is crucial to ensure the final concentration of DMSO in the assay does not exceed a level that inhibits fungal growth (typically ≤1-2%). A solvent-only control should always be included.[1]

  • Alternative Solvents: Other solvents like ethanol, methanol, or acetone can be used, but their potential for antifungal activity must be evaluated.[1][2]

  • Use of Surfactants: Non-fungistatic surfactants can be used to improve the dispersion of the metabolite in the aqueous medium.

  • Sonication: This can help to create a more uniform suspension of the metabolite.

Q3: My fungal metabolite is colored and interferes with visual MIC reading. What can I do?

A3: To overcome interference from colored compounds, consider the following:

  • Use of Growth Indicators: A colorimetric indicator such as p-iodonitrotetrazolium violet (INT) can be used.[1][2] Viable cells will reduce the tetrazolium salt to a colored formazan, allowing for a clear determination of growth inhibition.

  • Spectrophotometric Reading: Instead of visual inspection, reading the optical density (OD) at a specific wavelength (e.g., 600 nm) can provide a quantitative measure of growth.[22] A baseline reading of the plate before incubation can help to subtract the background color of the metabolite.

  • Metabolic Assays: Assays like the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay can quantify metabolic activity as an indicator of cell viability.[23]

Q4: What is "trailing" growth and how should I interpret it?

A4: Trailing growth, or the "trailing endpoint," is characterized by a persistent low level of fungal growth across a wide range of antifungal concentrations, making it difficult to determine a clear MIC.[7][8][11][13] This phenomenon is particularly common with fungistatic agents like azoles.[9][10] While these isolates may appear resistant at 48 hours, they are often susceptible in vivo.[7][9][10] To address this:

  • Read MICs at an earlier time point: For some fungi, like Candida spp., reading the MIC at 24 hours instead of 48 hours can minimize the trailing effect.[7][8][12]

  • Adjust Medium pH: Lowering the pH of the test medium (e.g., RPMI 1640 to pH ≤5.0) has been shown to reduce trailing for certain Candida species without affecting the MICs of susceptible or resistant isolates.[9][10]

  • Standardized Reading: For azoles, the MIC is often defined as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the positive control.[11]

Troubleshooting Guides

Issue 1: High Variability in MIC Results Between Experiments
Potential Cause Troubleshooting Step
Inconsistent Inoculum Size Standardize your inoculum preparation. Use a spectrophotometer to adjust the turbidity of the fungal suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) before further dilution for the assay.[24][25] Perform colony counts to verify the final inoculum concentration.
Improper Serial Dilutions Ensure accurate and thorough mixing at each step of the serial dilution process. Use calibrated pipettes.
Metabolite Instability Prepare fresh solutions of the fungal metabolite for each experiment. If the metabolite is known to be unstable, store it under appropriate conditions (e.g., protected from light, at a specific temperature) and for a limited time.
Edge Effects in Microtiter Plates Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation, which can concentrate the metabolite and affect growth. Fill the outer wells with sterile water or media.
Issue 2: No Fungal Growth in the Positive Control Well
Potential Cause Troubleshooting Step
Inactive Inoculum Use a fresh culture of the fungus grown on appropriate media for inoculum preparation. Ensure the fungal culture is viable and in the correct growth phase.
Incorrect Growth Medium Verify that the correct medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS) is being used as recommended by standard protocols like CLSI M27.[3][4]
Improper Incubation Conditions Check and confirm the incubation temperature and duration are appropriate for the specific fungal species being tested.[6][25]
Issue 3: Suspected Contamination
Potential Cause Troubleshooting Step
Non-sterile Technique Aseptically prepare all reagents and perform the assay in a sterile environment (e.g., a biological safety cabinet).
Contaminated Reagents or Media Sterility check all media and reagents before use by incubating a small aliquot.
Contaminated Fungal Culture Streak the fungal culture on an appropriate agar plate to check for purity before preparing the inoculum.

Experimental Protocols

Broth Microdilution MIC Assay (Adapted from CLSI M27)

This protocol is a generalized procedure and should be optimized for the specific fungal species and metabolite being tested.

1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at the optimal temperature until a fresh, pure culture is obtained. b. Prepare a fungal suspension in sterile saline (0.85%) from the fresh culture. c. Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard at 530 nm. This corresponds to approximately 1 x 10^6 to 5 x 10^6 CFU/mL for yeast.[25] d. Dilute this suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration in the microtiter plate (typically 0.5 x 10^3 to 2.5 x 10^3 CFU/mL).

2. Preparation of Fungal Metabolite Stock and Serial Dilutions: a. Dissolve the fungal metabolite in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. b. In a 96-well microtiter plate, perform two-fold serial dilutions of the metabolite in the test medium to achieve the desired concentration range.[22]

3. Assay Procedure: a. Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted metabolite. b. Include a positive control (inoculum in medium without metabolite) and a negative control (medium only). c. If a solvent like DMSO is used, include a solvent control (inoculum in medium with the highest concentration of solvent used in the assay).[1] d. Incubate the plate at the appropriate temperature (e.g., 35°C) for the recommended duration (e.g., 24-48 hours).[4][12]

4. Determination of MIC: a. The MIC is determined as the lowest concentration of the metabolite that causes a significant inhibition of fungal growth compared to the positive control. b. For fungistatic compounds, this is often a ≥50% reduction in turbidity.[11] For fungicidal compounds, it is typically complete inhibition of visible growth.

Data Presentation

Table 1: Example MIC Data for a Fungal Metabolite Against Candida albicans

Metabolite Conc. (µg/mL)OD at 600 nm (Reading 1)OD at 600 nm (Reading 2)Average OD% Growth Inhibition
0 (Positive Control)0.5200.5300.5250%
0 (Solvent Control)0.5150.5250.5201%
10.4800.4900.4857.6%
20.3500.3600.35532.4%
40.2100.2200.21559.0%
80.0500.0550.05390.0%
160.0450.0450.04591.4%
320.0400.0450.04391.8%
Negative Control0.0400.0420.041N/A

In this example, the MIC would be 4 µg/mL if a ≥50% growth inhibition cutoff is used.

Mandatory Visualizations

MIC_Workflow General Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_metabolite Prepare Metabolite Stock (Dissolve in appropriate solvent) prep_plate Prepare Microtiter Plate (Serial dilutions of metabolite) prep_metabolite->prep_plate prep_inoculum Prepare Fungal Inoculum (Adjust to 0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (e.g., 35°C, 24-48h) inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC (Lowest concentration with significant inhibition) read_results->determine_mic

Caption: A flowchart of the general experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting_Logic Troubleshooting Logic for Inconsistent MIC Results start Inconsistent MIC Results check_inoculum Is Inoculum Standardized? start->check_inoculum check_qc Are QC Strains in Range? check_inoculum->check_qc Yes action_inoculum Standardize Inoculum Prep (Spectrophotometer, Plate Counts) check_inoculum->action_inoculum No check_solubility Is Metabolite Soluble/Dispersed? check_qc->check_solubility Yes action_qc Review QC Strain MICs and Repeat Assay check_qc->action_qc No check_trailing Is 'Trailing' Growth Observed? check_solubility->check_trailing Yes action_solubility Modify Solvent/Dispersion Method (e.g., sonication, surfactant) check_solubility->action_solubility No action_trailing Adjust Reading Time or Medium pH (e.g., read at 24h, lower pH) check_trailing->action_trailing Yes end Consistent MICs check_trailing->end No action_inoculum->check_qc action_qc->start action_solubility->start action_trailing->start

Caption: A decision-making diagram for troubleshooting common causes of variability in MIC assays.

References

How to improve the stability of 1233B for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the long-term stability, specific experimental protocols, degradation pathways, and signaling mechanisms of 1233B is not extensively available in publicly accessible scientific literature. The following troubleshooting guide and frequently asked questions are based on general best practices for handling antibiotic compounds with similar chemical features. Researchers should always perform their own stability and validation studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as L-660282, is the hydroxy-acid form of the antibiotic 1233A. It is an off-white solid with the chemical formula C₁₈H₃₀O₆ and a molecular weight of 342.4 g/mol . It is reported to be soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.

Q2: How should I store this compound to ensure its stability?

For long-term storage, this compound is stated to be stable for at least three years when kept at -20°C. For short-term storage, +4°C is recommended. It is also advised to keep the compound cool and dry.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Based on its reported solubility, DMSO, ethanol, or methanol can be used to prepare stock solutions. The choice of solvent will depend on the specific requirements and constraints of your long-term experiment, including potential solvent toxicity to your biological system and the final desired concentration in the experimental medium.

Q4: Are there any known stability issues with this compound in solution?

Troubleshooting Guide for Long-Term Experiments

This guide provides a structured approach to identifying and resolving potential stability issues with this compound during long-term experiments.

Issue 1: Loss of biological activity over time.

Possible Cause A: Degradation of this compound in the experimental medium.

  • Troubleshooting Steps:

    • Analyze Compound Integrity: At various time points during your experiment, take aliquots of your experimental medium containing this compound. Analyze these samples using High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and a decrease in the parent compound's peak area.

    • pH Monitoring: Monitor the pH of your experimental medium throughout the experiment. Significant shifts in pH could accelerate the degradation of this compound.

    • Temperature Control: Ensure precise and consistent temperature control. Fluctuations in temperature can impact the stability of the compound.

    • Light Protection: Protect your experimental setup from light, as light exposure can induce degradation of photosensitive compounds.

Possible Cause B: Adsorption to plasticware.

  • Troubleshooting Steps:

    • Use Low-Binding Materials: Whenever possible, use low-protein-binding plasticware or silanized glassware to minimize the loss of the compound due to adsorption.

    • Quantify Adsorption: To quantify the extent of adsorption, prepare a solution of this compound in your experimental medium and incubate it in the same type of vessels used for your experiments. Measure the concentration of this compound in the solution at the beginning and after a set period to determine the percentage of loss.

Issue 2: Inconsistent or unexpected experimental results.

Possible Cause A: Incomplete dissolution or precipitation of this compound.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your stock solutions and experimental medium for any signs of precipitation or cloudiness.

    • Solubility Testing: Determine the solubility of this compound in your specific experimental medium at the desired concentration and temperature.

    • Sonication: Briefly sonicate your stock solution before preparing working solutions to ensure complete dissolution.

Possible Cause B: Interaction with other components in the medium.

  • Troubleshooting Steps:

    • Component Analysis: Review all components of your experimental medium. Some components, such as certain proteins or reducing agents, could potentially interact with and degrade this compound.

    • Simplified Medium: If possible, conduct control experiments in a simpler, defined medium to identify potential interactions.

Experimental Protocols

Detailed experimental protocols for long-term studies with this compound are not widely published. The following is a generalized protocol for assessing the stability of a compound in a liquid medium, which should be adapted for this compound.

Protocol: Assessment of this compound Stability in Cell Culture Medium

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in an appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into light-protected, low-binding tubes and store at -20°C.

  • Preparation of Stability Study Samples:

    • Prepare your experimental cell culture medium.

    • Spike the medium with the this compound stock solution to the final working concentration (e.g., 10 µM).

    • Prepare a sufficient volume to collect samples at all planned time points.

    • As a control, prepare a similar solution in a simple buffer (e.g., Phosphate Buffered Saline, PBS) to assess inherent chemical stability.

  • Incubation and Sampling:

    • Incubate the prepared solutions under your standard experimental conditions (e.g., 37°C, 5% CO₂).

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution.

    • Immediately store the collected samples at -80°C until analysis.

  • Analytical Method (HPLC):

    • Develop a suitable Reverse-Phase HPLC (RP-HPLC) method to separate this compound from potential degradation products.

      • A C18 column is a common starting point.

      • The mobile phase will likely consist of a gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

      • Use a UV detector set to a wavelength where this compound has maximum absorbance.

    • Analyze the collected samples by HPLC.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the percentage of this compound remaining versus time.

    • Calculate the half-life (t₁/₂) of this compound in your experimental medium.

Data Presentation

The quantitative data from the stability study should be summarized in a table for clear comparison.

Table 1: Stability of this compound in Experimental Medium at 37°C

Time (hours)This compound Concentration (µM)% Remaining
010.0100
29.898
49.595
89.191
128.888
248.080
486.565
725.252

Visualization of Experimental Workflow

A diagram of the experimental workflow can help in planning and executing the stability study.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_output Output prep_stock Prepare this compound Stock Solution (DMSO) spike Spike Medium with this compound prep_stock->spike prep_media Prepare Experimental Medium prep_media->spike incubate Incubate at 37°C, 5% CO2 spike->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 8, 12, 24, 48, 72h) incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Quantify Peak Area & Calculate % Remaining hplc->data_analysis report Generate Stability Report & Half-life data_analysis->report

Caption: Workflow for assessing the stability of this compound in solution.

Disclaimer: The information provided is for guidance purposes only. Researchers must conduct their own validation and stability studies tailored to their specific experimental conditions.

Technical Support Center: Troubleshooting Unexpected Cytotoxicity in 1233B Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity during in vitro experiments with the investigational compound 1233B. The following resources are designed to help identify the source of the cytotoxicity and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for this compound?

A1: this compound is an investigational small molecule inhibitor. While the precise mechanism is still under investigation, it is hypothesized to interact with key signaling pathways that regulate cell cycle progression and survival. Potent on-target inhibition or off-target effects may lead to cytotoxicity in certain cell lines.

Q2: Is some level of cytotoxicity expected with this compound?

A2: Depending on the target and the cell line, a certain degree of cytotoxicity may be an expected outcome of potent on-target activity. However, cytotoxicity observed at concentrations significantly lower than the anticipated effective dose, or across a wide range of unrelated cell lines, may be considered "unexpected" and warrants further investigation.

Q3: What are the most common initial steps to take when observing unexpected cytotoxicity?

A3: When unexpected cytotoxicity is observed, it is crucial to first verify the experimental setup. This includes confirming the concentration of this compound, checking the health and passage number of the cell culture, and ensuring the solvent concentration is not toxic to the cells.[1] Repeating the experiment with fresh reagents is also a critical first step.

Q4: Could the observed cytotoxicity be an artifact of the assay itself?

A4: Yes, some cytotoxicity assays can be prone to artifacts. For instance, the MTT assay relies on mitochondrial dehydrogenase activity, and if this compound affects mitochondrial function, it could lead to an overestimation or underestimation of cell viability.[2][3] It is recommended to use a secondary, mechanistically different cytotoxicity assay to confirm the results.[4]

Troubleshooting Guide

High Cytotoxicity in All Tested Cell Lines

This could indicate a general cytotoxic effect or an experimental artifact.

Possible Causes & Solutions:

Possible Cause Recommended Action
Compound Concentration Error Verify the calculations for your dilutions and perform a new serial dilution. Confirm the stock concentration.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control.[1]
Contamination Check cell cultures for microbial contamination (e.g., mycoplasma). Test a fresh batch of cells.
Compound Instability Assess the stability of this compound in your culture medium over the time course of the experiment.
General Cellular Stress The compound may be inducing a general stress response. Consider assays for oxidative stress or mitochondrial dysfunction.[5]
Cell Line-Specific Cytotoxicity

This may provide valuable insight into the mechanism of action of this compound.

Possible Causes & Solutions:

Possible Cause Recommended Action
On-Target Toxicity The sensitive cell line may have high expression of the this compound target or be highly dependent on that pathway for survival. Validate target expression levels (e.g., via Western Blot or qPCR).[1]
Off-Target Effects This compound may be interacting with an unintended target present in the sensitive cell line. Consider performing a kinome scan or similar off-target profiling assay.[6][7][8]
Metabolic Activation The sensitive cell line may metabolize this compound into a more toxic compound.[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells.[9]

Materials:

  • 96-well plate with cultured cells

  • This compound compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from cells with damaged membranes, a marker of cytotoxicity.[10]

Materials:

  • Opaque-walled 96-well plates with cultured cells

  • This compound compound

  • LDH assay kit (containing substrate, cofactor, and diaphorase)

  • Lysis solution (for maximum LDH release control)

Procedure:

  • Prepare opaque-walled assay plates containing cells in culture medium.

  • Include control wells for: no cells (medium only), no treatment (cells with vehicle), and maximum LDH release (cells with lysis solution).[10]

  • Add test compounds and vehicle controls to appropriate wells.

  • Culture cells for the desired exposure period.

  • Remove assay plates from the 37°C incubator and allow them to equilibrate to room temperature.

  • Add the LDH reaction mixture to all wells.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence or absorbance according to the kit manufacturer's instructions.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol helps to determine the pathway of cell death by differentiating between apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound as in the cytotoxicity assay.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

G cluster_0 Troubleshooting Workflow Unexpected Cytotoxicity Unexpected Cytotoxicity Verify Experiment Verify Experiment Unexpected Cytotoxicity->Verify Experiment Repeat Experiment Repeat Experiment Verify Experiment->Repeat Experiment Secondary Assay Secondary Assay Repeat Experiment->Secondary Assay Problem Persists? Problem Persists? Secondary Assay->Problem Persists? Investigate Mechanism Investigate Mechanism Problem Persists?->Investigate Mechanism Yes Artifact Artifact Problem Persists?->Artifact No

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

G cluster_1 Potential Cell Death Pathways Induced by this compound cluster_on_target On-Target Effects cluster_off_target Off-Target Effects This compound This compound Target Inhibition Target Inhibition This compound->Target Inhibition Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction Cell Cycle Arrest Cell Cycle Arrest Target Inhibition->Cell Cycle Arrest Apoptosis (Intrinsic) Apoptosis (Intrinsic) Cell Cycle Arrest->Apoptosis (Intrinsic) Oxidative Stress Oxidative Stress Mitochondrial Dysfunction->Oxidative Stress Apoptosis (Extrinsic) Apoptosis (Extrinsic) Oxidative Stress->Apoptosis (Extrinsic)

References

Optimizing buffer conditions for 1233B enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for optimizing buffer conditions and troubleshooting common challenges encountered with 1233B enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing a buffer for the this compound enzymatic assay?

The most critical parameters for an enzyme assay buffer are pH, ionic strength, buffer type, and the presence of any essential cofactors or additives.[1][2] Each of these factors must be optimized to ensure maximal and reproducible this compound activity.[3]

  • pH: Enzyme activity is highly dependent on pH, as it affects the ionization state of amino acid residues in the active site and can influence substrate binding.[4][5] Each enzyme has a specific pH at which it functions optimally.[3]

  • Ionic Strength: The concentration of salts in the buffer can impact the enzyme's structure and its interaction with the substrate.[1][6]

  • Buffer System: The chemical nature of the buffer itself is important. An ideal buffer should have a pKa close to the desired assay pH and should not interact with the enzyme or substrates.[6][7]

  • Cofactors and Additives: Many enzymes, including this compound, may require specific metal ions (e.g., Mg²⁺, Zn²⁺) or other molecules for catalytic activity.[1]

Q2: My enzyme activity is lower than expected. What are the common causes related to the buffer?

Low activity is a frequent issue and can often be traced back to suboptimal buffer conditions. Common causes include:

  • Incorrect pH: The buffer's pH may be outside the optimal range for this compound. Even small deviations can lead to significant drops in activity.[8] It is crucial to verify the pH of your buffer at the temperature of the assay.[9]

  • Suboptimal Buffer Concentration: A buffer concentration that is too low may not provide adequate buffering capacity against pH shifts during the reaction.[9] Conversely, a concentration that is too high can inhibit enzyme activity due to increased ionic strength.[9]

  • Presence of Inhibitors: Some common lab reagents can inhibit enzyme activity. For example, EDTA can chelate essential metal ions, while sodium azide is a known inhibitor of peroxidase reactions.[10][11]

  • Improper Reagent Storage/Handling: Repeated freeze-thaw cycles can denature the enzyme.[8] Always prepare fresh reagents when possible and ensure all components are properly thawed and mixed before use.[10][12]

Q3: Which buffer system is best for the this compound assay?

The ideal buffer system depends on the optimal pH of enzyme this compound. The first step is to determine this optimal pH experimentally. Once known, choose a buffer with a pKa value as close as possible to that pH to ensure stable buffering throughout the experiment.[6][7]

| Common Laboratory Buffers | | :--- | :--- | :--- | | Buffer System | pKa at 25°C | Effective pH Range | | Citrate | 4.76 | 3.0 - 6.2 | | MES | 6.15 | 5.5 - 6.7 | | Phosphate (PBS) | 7.20 | 6.0 - 8.0 | | MOPS | 7.20 | 6.5 - 7.9 | | HEPES | 7.55 | 7.0 - 8.0 | | Tris-HCl | 8.06 | 7.5 - 9.0 | | Glycine-NaOH | 9.60 | 9.0 - 10.0 |

Q4: How does ionic strength affect this compound activity, and how can I optimize it?

Ionic strength, typically adjusted with a neutral salt like NaCl or KCl, can influence enzyme activity by affecting protein folding and substrate-binding interactions.[1][6]

  • Low Ionic Strength: May be required if electrostatic interactions are critical for substrate binding.

  • High Ionic Strength: Can sometimes stabilize an enzyme or prevent non-specific interactions, but excessively high concentrations can be inhibitory.

To optimize, test a range of NaCl concentrations (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM) in your otherwise optimized buffer to find the concentration that yields the highest activity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound enzymatic assays.

Problem: Low or No Enzymatic Activity

If you observe minimal or no signal, follow this workflow to diagnose the potential cause.

G start Start: Low/No Activity check_ph Verify Buffer pH at Assay Temperature start->check_ph ph_ok pH Correct? check_ph->ph_ok adjust_ph Adjust pH and Re-run Assay ph_ok->adjust_ph No check_enzyme Test Enzyme Activity with Control Substrate ph_ok->check_enzyme  Yes adjust_ph->check_ph enzyme_ok Enzyme Active? check_enzyme->enzyme_ok replace_enzyme Source Fresh Enzyme (Avoid Freeze-Thaw) enzyme_ok->replace_enzyme No check_reagents Check for Inhibitors (e.g., EDTA, Azide) Prepare Fresh Reagents enzyme_ok->check_reagents  Yes replace_enzyme->check_enzyme reagents_ok Inhibitors Absent? check_reagents->reagents_ok remove_inhibitor Remove Inhibitor/ Use Different Buffer reagents_ok->remove_inhibitor No optimize_conc Optimize Enzyme and Substrate Concentrations reagents_ok->optimize_conc  Yes remove_inhibitor->check_reagents

Troubleshooting workflow for low or no enzyme activity.
Problem: High Variability Between Replicates

Inconsistent readings between identical wells can invalidate your results.[2]

  • Possible Cause: Inaccurate Pipetting. Small volume inaccuracies can lead to large variations.

    • Solution: Ensure pipettes are calibrated.[10] When possible, prepare a master mix of reagents to be distributed to all wells, rather than adding each component individually.[10] This minimizes well-to-well variability.

  • Possible Cause: Temperature Fluctuations. Enzyme activity is sensitive to temperature.[8] Inconsistent temperatures across a microplate (e.g., "edge effects") can cause variability.

    • Solution: Equilibrate all reagents and the plate to the assay temperature before starting the reaction.[1] Using a temperature-controlled plate reader can help maintain consistency.[8]

  • Possible Cause: Improper Mixing. If reagents are not mixed thoroughly in each well, the reaction rate may not be uniform.

    • Solution: After adding the final reagent, gently mix the contents of the wells, for example by brief orbital shaking, without creating bubbles.[10]

Problem: High Background Signal

A high signal in your negative control wells (e.g., "no enzyme" or "no substrate") can mask the true signal.

  • Possible Cause: Buffer Interference. Some buffer components can interfere with detection methods (e.g., absorbance or fluorescence).

    • Solution: Run a control with just the buffer and the detection reagent to see if the buffer itself is contributing to the signal. If so, consider switching to a different buffer system.[7]

  • Possible Cause: Substrate Instability. The substrate may be degrading spontaneously, producing a signal that is independent of enzyme activity.

    • Solution: Measure the signal of a "substrate only" control over time. If the signal increases, the substrate is unstable. Prepare fresh substrate or investigate different storage conditions.

  • Possible Cause: Contaminated Reagents. Contamination of buffer or substrate with the enzyme or a similar catalytic substance can cause a background signal.[12]

    • Solution: Use fresh, high-purity reagents and dedicated pipette tips for each component.

Experimental Protocols

Protocol 1: Determining the Optimal pH for Enzyme this compound

This protocol provides a method for testing this compound activity across a range of pH values to identify the optimum.[1]

  • Prepare a Series of Buffers: Prepare a set of at least five different buffers with overlapping pH ranges (e.g., Citrate pH 5.0, MES pH 6.0, HEPES pH 7.0, Tris pH 8.0, Glycine-NaOH pH 9.0). Adjust the pH of each buffer to its final value at the intended assay temperature.

  • Prepare Master Mix: For each pH point, prepare a reaction master mix containing the buffer, substrate, and any necessary cofactors.

  • Set Up Reactions: In a 96-well plate, add the master mix for each respective pH value to triplicate wells. Include "no enzyme" controls for each pH.

  • Initiate the Reaction: Equilibrate the plate to the desired temperature. Initiate the reaction by adding a fixed concentration of enzyme this compound to all wells (except the "no enzyme" controls).

  • Measure Activity: Immediately place the plate in a reader and measure the rate of product formation (or substrate consumption) using a suitable detection method (e.g., absorbance at 405 nm).

  • Plot the Data: Subtract the rate of the "no enzyme" control from the corresponding experimental wells. Plot the average enzyme activity (rate) as a function of pH to determine the optimal pH.

Sample Data from a pH Optimization Experiment:

pH Buffer System Average Reaction Rate (mOD/min)
5.050 mM Citrate1.5
6.050 mM MES8.2
7.050 mM HEPES15.6
7.550 mM HEPES19.8
8.050 mM Tris-HCl16.1
9.050 mM Glycine-NaOH5.4
Protocol 2: Buffer Component Decision Pathway

This diagram outlines the logical steps for selecting and optimizing buffer components for the this compound assay.

G start Start: Buffer Optimization ph_opt Determine Optimal pH (See Protocol 1) start->ph_opt select_buffer Select Buffer with pKa near Optimal pH ph_opt->select_buffer check_cofactors Check Literature for This compound Cofactor Requirements select_buffer->check_cofactors add_cofactors Add Cofactors (e.g., MgCl2) to Buffer check_cofactors->add_cofactors Required no_cofactors No Cofactors Needed check_cofactors->no_cofactors None optimize_ionic Optimize Ionic Strength (Test NaCl Range) add_cofactors->optimize_ionic no_cofactors->optimize_ionic final_buffer Final Optimized Assay Buffer optimize_ionic->final_buffer

Decision pathway for buffer component selection.
Hypothetical Signaling Pathway Involving this compound

This diagram illustrates a potential role for enzyme this compound in a cellular signaling cascade, where it acts to modify a substrate, leading to a downstream cellular response. Understanding such pathways is critical in drug development.

G receptor Receptor Activation kinase Upstream Kinase receptor->kinase enzyme_this compound Enzyme this compound (Inactive) kinase->enzyme_this compound Phosphorylates enzyme_1233B_active Enzyme this compound (Active) enzyme_this compound->enzyme_1233B_active substrate Substrate A enzyme_1233B_active->substrate Catalyzes product Product B substrate->product response Cellular Response (e.g., Gene Expression) product->response

Hypothetical signaling pathway for enzyme this compound.

References

How to select the appropriate bacterial strains for testing 1233B

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Compound 1233B

This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate bacterial strains for testing the antimicrobial potential of compound this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting bacterial strains for initial screening of compound this compound?

A1: For the initial screening of a novel compound like this compound, a multi-faceted approach to strain selection is crucial. The primary factors include:

  • Gram Staining: A fundamental criterion is to select a balanced panel of both Gram-positive and Gram-negative bacteria. This initial step helps to determine the broad-spectrum or specific activity of the compound.

  • Clinical Relevance: The selected strains should ideally be representative of pathogens that are of significant clinical concern.

  • Reference Strains: It is highly recommended to use well-characterized reference strains, such as those from the American Type Culture Collection (ATCC) or the National Collection of Type Cultures (NCTC). These strains have predictable and reproducible phenotypes, which ensures the reliability and comparability of your results.

  • Resistance Profiles: Including strains with known resistance mechanisms (e.g., ESKAPE pathogens) can provide early insights into whether this compound can overcome existing antibiotic resistance.

Q2: Should I use clinical isolates in my initial experiments?

A2: While reference strains are essential for reproducibility, incorporating a small, well-characterized set of recent clinical isolates can offer a preliminary view of this compound's potential effectiveness against contemporary, real-world pathogens. However, for initial, high-throughput screening, focusing on a core panel of reference strains is often more practical.

Q3: What is the recommended panel of bacterial strains for a primary screen of an unknown compound like this compound?

A3: A standard primary screening panel should include representatives from the ESKAPE group of pathogens, which are a common cause of multidrug-resistant infections in hospitals. A recommended starting panel would include:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa (e.g., ATCC 27853)

Troubleshooting Guide

Problem 1: High variability in Minimum Inhibitory Concentration (MIC) results for this compound.

  • Possible Cause 1: Inconsistent Inoculum Preparation. The density of the bacterial suspension is a critical parameter in susceptibility testing.

    • Solution: Ensure that the bacterial inoculum is standardized to a 0.5 McFarland standard for every experiment. This corresponds to approximately 1-2 x 10^8 CFU/mL. Regularly calibrate your spectrophotometer or densitometer.

  • Possible Cause 2: Strain Contamination or Misidentification. Contamination of the bacterial culture can lead to erroneous and inconsistent results.

    • Solution: Before starting your experiment, streak the bacterial culture on an appropriate agar plate to check for purity. Perform a Gram stain and basic biochemical tests to confirm the identity of the strain.

Problem 2: No activity of this compound observed against any tested strains.

  • Possible Cause 1: Compound Solubility Issues. If this compound is not fully dissolved in the testing medium, its effective concentration will be lower than expected.

    • Solution: Verify the solubility of this compound in the chosen broth (e.g., Mueller-Hinton Broth). It may be necessary to use a solvent like dimethyl sulfoxide (DMSO), ensuring the final concentration of the solvent does not impact bacterial growth.

  • Possible Cause 2: Compound Instability. The compound may be unstable under the experimental conditions (e.g., temperature, pH).

    • Solution: Assess the stability of this compound over the course of the experiment. This can be done by incubating the compound in the test medium for the duration of the assay and then analyzing its integrity via methods like HPLC.

Quantitative Data Summary

The following table provides an example of how to structure the MIC data for compound this compound against a panel of standard reference strains, with common antibiotics included as controls.

Bacterial StrainGram StainCompoundMIC Range (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positiveThis compound [Experimental Data]
Vancomycin0.5 - 2
Enterococcus faecalis (ATCC 29212)Gram-positiveThis compound [Experimental Data]
Ampicillin1 - 4
Escherichia coli (ATCC 25922)Gram-negativeThis compound [Experimental Data]
Ciprofloxacin0.004 - 0.015
Pseudomonas aeruginosa (ATCC 27853)Gram-negativeThis compound [Experimental Data]
Meropenem0.25 - 1

Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Compound this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound.

    • Include a growth control (bacteria in broth without the compound) and a sterility control (broth only).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by using a plate reader.

Visualizations

Bacterial_Strain_Selection_Workflow start Start: Define Testing Goal for this compound is_primary_screen Primary Screen? start->is_primary_screen select_panel Select Broad Panel: - Gram-positive (e.g., S. aureus) - Gram-negative (e.g., E. coli) is_primary_screen->select_panel Yes is_advanced_testing Advanced Testing? is_primary_screen->is_advanced_testing No use_reference Use Reference Strains (e.g., ATCC) select_panel->use_reference perform_mic Perform MIC Testing use_reference->perform_mic include_resistant Include Resistant Strains (e.g., ESKAPE pathogens) is_advanced_testing->include_resistant Yes include_clinical Include Clinical Isolates include_resistant->include_clinical include_clinical->perform_mic analyze Analyze Data & Refine perform_mic->analyze

Caption: Workflow for selecting bacterial strains for testing compound this compound.

Troubleshooting_MIC_Variability issue High MIC Variability Inconsistent Results cause1 Cause 1 Inconsistent Inoculum issue:f1->cause1:f0 cause2 Cause 2 Strain Contamination issue:f1->cause2:f0 solution1 Solution Standardize to 0.5 McFarland Calibrate Densitometer cause1:f1->solution1:f0 solution2 Solution Perform Purity Check on Agar Confirm Strain ID (Gram Stain) cause2:f1->solution2:f0

Caption: Troubleshooting guide for high variability in MIC results.

Technical Support Center: Mitigating Off-Target Effects of 1233B in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the hypothetical small molecule inhibitor, 1233B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating off-target effects and to offer troubleshooting support for cellular assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended biological target?

This compound is a novel small molecule inhibitor developed to selectively target the fictitious Kinase Signaling Pathway (KSP), which is implicated in cell proliferation and survival. Its primary, or "on-target," effect is the inhibition of Kinase-X within this pathway.

Q2: What are potential off-target effects associated with this compound?

While designed for high specificity, this compound has the potential to interact with unintended cellular targets. These "off-target" interactions can lead to unforeseen cellular responses, toxicity, and confounding experimental results. Minimizing these effects is critical for both accurate research outcomes and potential therapeutic applications.[1][2]

Q3: What are the common causes of off-target effects for small molecules like this compound?

Off-target effects can arise from several factors:

  • Structural Similarity: Many small molecules bind to conserved domains in proteins. For example, the ATP-binding pocket is structurally similar across many kinases, making it a common source of off-target binding for kinase inhibitors.[1]

  • Compound Promiscuity: Some chemical scaffolds are inherently more prone to interacting with multiple proteins.

  • High Compound Concentration: Using concentrations of a small molecule that are significantly higher than its binding affinity for the intended target can increase the likelihood of binding to lower-affinity off-target proteins.[1]

  • Cellular Context: The expression levels of on- and off-target proteins in a specific cell type can influence the observed effects.[1]

Q4: Why is it crucial to minimize off-target effects in my cellular assays?

Minimizing off-target effects is critical for several reasons:

  • Translational Relevance: For drug development, off-target effects can lead to toxicity and adverse events in a clinical setting.

  • Resource Efficiency: Identifying and mitigating off-target effects early in the research and development process can save significant time and resources.[1]

Troubleshooting Guide

This section provides practical guidance for specific issues you may encounter during your experiments with this compound.

Problem 1: I'm observing a cellular phenotype, but I'm unsure if it's due to the intended on-target effect or an off-target interaction.

  • Possible Cause: The observed phenotype might be a result of this compound interacting with one or more unintended targets.

  • Solution:

    • Perform a Dose-Response Curve Analysis: The potency of this compound in eliciting the phenotype should correlate with its potency for inhibiting the target (Kinase-X). A significant discrepancy may suggest an off-target effect.[1]

    • Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets Kinase-X produces the same phenotype, it strengthens the evidence for an on-target effect.[1]

    • Perform a Target Knockdown/Knockout Experiment: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of Kinase-X. If the phenotype is still observed in the absence of the target, it is likely an off-target effect.

    • Conduct a Washout Experiment: If the phenotype is reversible after removing this compound, it is more likely to be a specific binding event (on- or off-target) rather than a non-specific toxic effect.

Problem 2: My results with this compound are inconsistent from one experiment to the next.

  • Possible Cause: Variability in experimental conditions can exacerbate off-target effects.

  • Solution:

    • Standardize Experimental Parameters: Ensure that all experimental parameters, such as cell density, incubation times, and reagent concentrations, are kept consistent.

    • Use Fresh Aliquots: To prevent degradation, use a fresh aliquot of this compound for each experiment.

    • Monitor Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase. Stressed cells can respond differently to chemical perturbations.

    • Verify Compound Purity: Verify the purity of your this compound stock to rule out contaminants that could be causing a biological effect.[2]

Problem 3: I am not observing any of the expected on-target effects of this compound.

  • Possible Cause: The concentration of this compound may be too low, the target pathway may not be active in your cell line, or the compound may have degraded.

  • Solution:

    • Increase the Concentration: Based on a preliminary dose-response curve, try increasing the concentration of this compound.

    • Confirm Target Expression and Activity: Use techniques like Western blotting or an activity assay to confirm that Kinase-X is expressed and active in your chosen cell model.

    • Use a Positive Control: Use a known activator of the Kinase Signaling Pathway to verify its functionality in your cell line.

    • Validate the Compound: Utilize a new, validated batch of this compound to rule out compound degradation.[2]

Hypothetical Signaling Pathway and Data

To provide a more concrete example, we will use the following hypothetical signaling pathway and quantitative data for this compound.

Hypothetical_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_X Kinase-X (Target of this compound) Kinase_A->Kinase_X Phosphorylates Effector_Protein Effector Protein Kinase_X->Effector_Protein Phosphorylates Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Cell Proliferation This compound This compound This compound->Kinase_X Inhibits

Hypothetical Kinase Signaling Pathway inhibited by this compound.
Quantitative Data for this compound

ParameterValueDescription
On-Target IC50 (Kinase-X) 50 nMThe half-maximal inhibitory concentration for the intended target.
Off-Target IC50 (Kinase-Y) 500 nMThe half-maximal inhibitory concentration for a known off-target.
Off-Target IC50 (Kinase-Z) 2 µMThe half-maximal inhibitory concentration for another known off-target.
CC50 (HEK293 cells) 10 µMThe half-maximal cytotoxic concentration in a common cell line.
CC50 (Cancer Cell Line A) 5 µMThe half-maximal cytotoxic concentration in a cancer cell line.

Experimental Protocols

Dose-Response Curve Analysis
  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the old media and add the this compound dilutions to the cells.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

  • Assay: Perform the desired assay to measure the on-target effect (e.g., a phosphorylation-specific antibody for a downstream substrate of Kinase-X) or a phenotypic outcome (e.g., cell viability).

  • Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 or EC50.

Washout Experiment
  • Cell Treatment: Treat cells with this compound at a concentration that elicits a clear phenotype for a defined period.

  • Washout: Remove the medium containing this compound and wash the cells gently with sterile PBS three times.

  • Fresh Medium: Add fresh medium without this compound to the cells.

  • Time-Course Analysis: At various time points after the washout, assess the reversal of the phenotype using the appropriate assay.

  • Analysis: Compare the phenotype of the washout group to cells continuously exposed to this compound and vehicle-treated cells.

Visualizing Workflows

Off_Target_Validation_Workflow Start Start: Phenotype Observed Dose_Response Dose-Response Curve Start->Dose_Response Structurally_Unrelated Use Structurally Unrelated Inhibitor Dose_Response->Structurally_Unrelated Target_Knockdown Target Knockdown/out Structurally_Unrelated->Target_Knockdown Washout Washout Experiment Target_Knockdown->Washout On_Target On-Target Effect? Washout->On_Target Correlates with Target Inhibition? Off_Target Off-Target Effect? On_Target->Off_Target No Conclusion_On Conclusion: Likely On-Target On_Target->Conclusion_On Yes Off_Target->Conclusion_On No Conclusion_Off Conclusion: Likely Off-Target Off_Target->Conclusion_Off Yes

Experimental workflow for identifying and validating off-target effects.

Troubleshooting_Decision_Tree Start Start: Unexpected Result Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results No_On_Target_Effect No On-Target Effect? Inconsistent_Results->No_On_Target_Effect No Standardize Standardize Protocol, Use Fresh Aliquots, Check Cell Health Inconsistent_Results->Standardize Yes Unexpected_Phenotype Unexpected Phenotype? No_On_Target_Effect->Unexpected_Phenotype No Validate_Compound Validate Compound, Increase Concentration, Confirm Target Expression No_On_Target_Effect->Validate_Compound Yes Off_Target_Workflow Perform Off-Target Validation Workflow Unexpected_Phenotype->Off_Target_Workflow Yes End Problem Resolved Standardize->End Validate_Compound->End Off_Target_Workflow->End

Troubleshooting decision tree for common experimental issues.

References

Validation & Comparative

Validating the Antibacterial Efficacy of Compound 1233B Against Reference Bacterial Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the antibacterial activity of the novel compound 1233B against standardized reference strains of pathogenic bacteria. The performance of this compound is benchmarked against a widely used broad-spectrum antibiotic, Ciprofloxacin. This document is intended for researchers, scientists, and professionals in the field of drug development and microbiology, offering detailed experimental protocols and data to support the validation of this compound's antibacterial potential.

Experimental Protocols

The following methodologies were employed to ascertain the antibacterial efficacy of compound this compound.

Bacterial Strains and Culture Conditions

Two common reference strains, representing Gram-positive and Gram-negative bacteria, were used in this study:

  • Staphylococcus aureus (ATCC 29213)

  • Escherichia coli (ATCC 25922)

Bacterial cultures were grown in Mueller-Hinton Broth (MHB) at 37°C.[1] Stock cultures were maintained at -80°C in MHB containing 20% glycerol.

Antimicrobial Agents
  • Compound this compound: Synthesized in-house, with purity confirmed to be >98% by HPLC. A stock solution of 10 mg/mL was prepared in dimethyl sulfoxide (DMSO).

  • Ciprofloxacin: (Sigma-Aldrich) A stock solution of 1 mg/mL was prepared in sterile deionized water.

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) of this compound and Ciprofloxacin against the reference strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in MHB at 37°C. The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.

  • Serial Dilution of Antimicrobial Agents: Two-fold serial dilutions of this compound and Ciprofloxacin were prepared in MHB in the microtiter plates. The final concentrations ranged from 0.0625 µg/mL to 128 µg/mL.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Data Presentation: Comparative Antibacterial Activity

The antibacterial activities of this compound and Ciprofloxacin against the reference strains are summarized in the table below. The data represents the mean of three independent experiments.

CompoundTarget OrganismATCC StrainMIC (µg/mL)
This compound Staphylococcus aureus292134
Escherichia coli259228
Ciprofloxacin Staphylococcus aureus292130.5
Escherichia coli259220.25

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start bacterial_culture Overnight Bacterial Culture start->bacterial_culture compound_prep Prepare Stock Solutions (this compound & Ciprofloxacin) start->compound_prep inoculum_prep Prepare Bacterial Inoculum (5x10^5 CFU/mL) bacterial_culture->inoculum_prep serial_dilution Serial Dilution of Compounds in 96-well plate compound_prep->serial_dilution inoculation Inoculate Wells serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic end End read_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothetical Mechanism of Action for an Antibacterial Agent

mechanism_of_action cluster_cell Bacterial Cell compound Antibacterial Compound target Target Enzyme (e.g., DNA Gyrase) compound->target Binds to inhibition Inhibition replication DNA Replication target->replication Essential for dna Bacterial DNA dna->replication inhibition->target disruption Disruption of Replication inhibition->disruption Leads to cell_death Cell Death disruption->cell_death

Caption: A potential signaling pathway for an antibacterial compound targeting DNA replication.

References

Comparative Analysis of Hymeglusin and (2R, 3R)-DU-6622 as HMG-CoA Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers in Drug Development

This guide provides a comprehensive comparative analysis of two potent inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase: the natural product Hymeglusin (also known as 1233A, F-244, or L-659,699) and the synthetic compound (2R, 3R)-DU-6622. Both molecules are of significant interest in the study of cholesterol biosynthesis and as potential therapeutic agents. This analysis is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at their activity, mechanism of action, and the experimental frameworks used to characterize them.

Introduction to HMG-CoA Synthase and its Inhibitors

HMG-CoA synthase is a key enzyme in the mevalonate pathway, responsible for catalyzing the condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA.[1] This pathway is fundamental for the de novo synthesis of cholesterol and other isoprenoids.[1] Inhibition of HMG-CoA synthase presents a therapeutic strategy for managing hypercholesterolemia. Unlike statins, which target the downstream enzyme HMG-CoA reductase, HMG-CoA synthase inhibitors act earlier in the pathway.

Hymeglusin, a β-lactone antibiotic isolated from Fusarium sp., is a well-established and specific inhibitor of HMG-CoA synthase.[2] Similarly, the synthetic β-lactone trans-DU-6622 has been identified as a potent inhibitor, with its activity being highly dependent on its stereochemistry.[3] This guide will focus on the comparative efficacy and characteristics of Hymeglusin and the most active chiral isomer of DU-6622, the (2R, 3R)-isomer.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of Hymeglusin and (2R, 3R)-DU-6622 against HMG-CoA synthase has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values serve as a primary metric for their comparative activity.

InhibitorTarget EnzymeIC50 (µM)Source Organism for Enzyme
Hymeglusin (L-659,699) Cytosolic HMG-CoA Synthase0.12Rat Liver
(2R, 3R)-DU-6622 HMG-CoA Synthase0.098Not Specified
trans-DU-6622 (racemic)HMG-CoA Synthase0.15Not Specified

The data clearly indicates that both Hymeglusin and the (2R, 3R)-isomer of DU-6622 are highly potent inhibitors of HMG-CoA synthase, with IC50 values in the low nanomolar range. Notably, the (2R, 3R)-isomer of DU-6622 demonstrates slightly greater potency than Hymeglusin. The racemic mixture of trans-DU-6622 shows a slightly higher IC50 value, highlighting the stereospecificity of the interaction with the enzyme.[3]

Mechanism of Action

Both Hymeglusin and (2R, 3R)-DU-6622 are β-lactone-containing compounds that act as irreversible inhibitors of HMG-CoA synthase.[4] Their mechanism of action involves the covalent modification of a critical cysteine residue within the enzyme's active site.

Hymeglusin has been shown to covalently bind to the Cys129 residue of hamster cytosolic HMG-CoA synthase.[5] This modification occurs through the nucleophilic attack of the cysteine thiol group on the electrophilic β-lactone ring of the inhibitor, leading to the formation of a stable thioester adduct. This covalent modification effectively inactivates the enzyme.

Studies on the (2R, 3R)-isomer of DU-6622 indicate that it binds to the same site on HMG-CoA synthase as Hymeglusin.[3] This was demonstrated through competitive binding assays where the (2R, 3R)-isomer strongly inhibited the binding of radiolabeled Hymeglusin to the enzyme.[3] This suggests a shared mechanism of covalent modification of the active site cysteine.

cluster_0 Mevalonate Pathway cluster_1 Acetyl_CoA Acetyl-CoA HMG_CoA_Synthase HMG-CoA Synthase Acetyl_CoA->HMG_CoA_Synthase Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetyl_CoA->HMG_CoA_Synthase HMG_CoA HMG-CoA HMG_CoA_Synthase->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... Inhibitor Hymeglusin & (2R, 3R)-DU-6622 Inhibitor->HMG_CoA_Synthase

Caption: Inhibition of the Mevalonate Pathway by Hymeglusin and (2R, 3R)-DU-6622.

Experimental Protocols

The determination of the inhibitory activity of these compounds relies on robust in vitro enzymatic assays. Below is a generalized protocol for assessing HMG-CoA synthase inhibition, based on commonly employed methodologies.

Objective: To determine the IC50 value of a test compound against HMG-CoA synthase.

Materials:

  • Purified HMG-CoA synthase

  • Acetyl-CoA

  • Acetoacetyl-CoA

  • [14C]-labeled Acetyl-CoA (for radiometric detection)

  • Test compounds (Hymeglusin, DU-6622) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl2 and DTT)

  • Scintillation cocktail and counter

Procedure:

  • Enzyme Preparation: A partially purified or recombinant HMG-CoA synthase preparation is used. The protein concentration is determined to ensure consistent enzyme activity across assays.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (or vehicle control) in the assay buffer for a defined period at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates, acetyl-CoA (containing a tracer amount of [14C]-acetyl-CoA) and acetoacetyl-CoA.

  • Reaction Incubation: The reaction mixture is incubated for a specific time during which the enzyme is active.

  • Reaction Termination: The reaction is stopped, typically by the addition of an acid (e.g., HCl), which also serves to hydrolyze the thioester bond of the unreacted [14C]-acetyl-CoA.

  • Product Separation and Quantification: The product, [14C]-HMG-CoA, is separated from the unreacted [14C]-acetyl-CoA. This can be achieved by methods such as thin-layer chromatography (TLC) or by passing the reaction mixture through an anion-exchange resin column.

  • Data Analysis: The amount of [14C]-HMG-CoA formed is quantified using a scintillation counter. The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Start Start Enzyme_Prep Prepare HMG-CoA Synthase Start->Enzyme_Prep Inhibitor_Incubation Pre-incubate Enzyme with Inhibitor Enzyme_Prep->Inhibitor_Incubation Reaction_Start Initiate Reaction with [14C]-Acetyl-CoA and Acetoacetyl-CoA Inhibitor_Incubation->Reaction_Start Reaction_Incubation Incubate at 37°C Reaction_Start->Reaction_Incubation Reaction_Stop Terminate Reaction (e.g., with acid) Reaction_Incubation->Reaction_Stop Product_Separation Separate [14C]-HMG-CoA from Substrate Reaction_Stop->Product_Separation Quantification Quantify [14C]-HMG-CoA (Scintillation Counting) Product_Separation->Quantification Data_Analysis Calculate % Inhibition and Determine IC50 Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for HMG-CoA Synthase Inhibition Assay.

Conclusion

Both Hymeglusin and (2R, 3R)-DU-6622 are highly effective, irreversible inhibitors of HMG-CoA synthase, operating through a covalent modification of the enzyme's active site. The synthetic compound (2R, 3R)-DU-6622 shows a slight potency advantage in in vitro assays. The shared β-lactone motif is crucial for their inhibitory mechanism. For researchers in drug development, both compounds serve as excellent tool compounds for studying the role of HMG-CoA synthase in various physiological and pathological processes. The synthetic accessibility of DU-6622 and its analogs may offer greater opportunities for structure-activity relationship studies and the development of novel therapeutic agents targeting the mevalonate pathway. Further in vivo studies are necessary to fully elucidate the comparative therapeutic potential of these two potent inhibitors.

References

A Comparative Analysis of 1233B and Other Antibiotics from Scopulariopsis sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Scopulariopsis, a group of filamentous fungi, is a source of structurally diverse secondary metabolites with a range of biological activities. Among these is the antibiotic designated 1233B. This guide provides a comparative overview of this compound and other antimicrobial compounds isolated from Scopulariopsis species, with a focus on their chemical nature and reported biological activities.

Introduction to this compound

Antibiotic this compound, also known as L-660,282, has been isolated from Scopulariopsis sp. It is characterized as the hydroxy-acid derivative of antibiotic 1233A. While the producing organism has been identified as Scopulariopsis sp. in some literature, it is noteworthy that other sources have reported its origin as a secondary metabolite from Fusarium sp., indicating a need for further clarification in the scientific record. To date, specific quantitative data on the antimicrobial activity of this compound, such as Minimum Inhibitory Concentration (MIC) values against a panel of microorganisms, remains largely unavailable in the public domain. Similarly, detailed studies on its mechanism of action have not been extensively reported.

Other Bioactive Compounds from Scopulariopsis sp.

In contrast to the limited data on this compound, other metabolites from Scopulariopsis have been characterized more thoroughly. A notable example is the Scopularide class of cyclodepsipeptides.

Scopularides A and B

Scopularides A and B are cyclodepsipeptides isolated from the marine sponge-derived fungus Scopulariopsis brevicaulis. Their structures have been elucidated, revealing a cyclic peptide core.

Antimicrobial Activity of Scopularides:

Published studies on the antimicrobial properties of Scopularides A and B indicate the following:

  • Gram-positive bacteria: Weak inhibitory activity.

  • Gram-negative bacteria: No significant activity.

  • Yeast (Candida glabrata): No significant activity.

While specific MIC values are not provided in the primary literature, the qualitative descriptions suggest a narrow spectrum of antibacterial action.

General Antimicrobial Susceptibility of Scopulariopsis Species

It is important to note that many studies on Scopulariopsis focus on its role as an opportunistic human pathogen and its general resistance to a wide array of commercially available antifungal agents. This intrinsic resistance highlights the potential of discovering novel antimicrobial agents from this genus that may possess unique mechanisms of action.

Data Summary

The following table summarizes the available information on this compound and other representative antibiotics from Scopulariopsis sp. The lack of quantitative data for this compound prevents a direct comparative analysis of its potency against other compounds from the same genus.

Compound Chemical Class Producing Organism Reported Antimicrobial Activity Mechanism of Action
This compound Hydroxy-acid of a larger antibiotic (1233A)Scopulariopsis sp. (conflicting reports with Fusarium sp.)Data not availableData not available
Scopularide A CyclodepsipeptideScopulariopsis brevicaulisWeak activity against Gram-positive bacteria; Inactive against Gram-negative bacteria and Candida glabrataData not available
Scopularide B CyclodepsipeptideScopulariopsis brevicaulisWeak activity against Gram-positive bacteria; Inactive against Gram-negative bacteria and Candida glabrataData not available

Experimental Protocols

Detailed experimental protocols for the determination of antimicrobial activity of compounds like this compound would typically follow standardized methods such as those established by the Clinical and Laboratory Standards Institute (CLSI). A general workflow for a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is outlined below.

General Workflow for Minimum Inhibitory Concentration (MIC) Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results start Start: Prepare Materials compound_prep Prepare stock solution of test compound start->compound_prep media_prep Prepare sterile broth medium start->media_prep inoculum_prep Prepare standardized microbial inoculum start->inoculum_prep serial_dilution Perform serial dilutions of test compound in 96-well plate compound_prep->serial_dilution media_prep->serial_dilution add_inoculum Add microbial inoculum to each well inoculum_prep->add_inoculum serial_dilution->add_inoculum controls Include positive (no drug) and negative (no inoculum) controls add_inoculum->controls incubate Incubate plate at appropriate temperature and duration controls->incubate read_plate Visually or spectrophotometrically assess microbial growth incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic end End: Record MIC value determine_mic->end

General workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanisms of Action

Due to the lack of specific information on the mechanism of action for this compound and other Scopulariopsis-derived antibiotics, a detailed signaling pathway diagram cannot be constructed at this time. However, a generalized diagram illustrating common antibiotic mechanisms of action is provided below for contextual understanding.

Antibiotic_Mechanisms cluster_cell Bacterial Cell cell_wall Cell Wall Synthesis protein_synthesis Protein Synthesis (Ribosomes) dna_replication DNA Replication & Repair folic_acid Folic Acid Metabolism cell_membrane Cell Membrane Integrity antibiotic Antibiotic Action antibiotic->cell_wall Inhibition antibiotic->protein_synthesis Inhibition antibiotic->dna_replication Inhibition antibiotic->folic_acid Inhibition antibiotic->cell_membrane Disruption

Common mechanisms of antibiotic action against bacterial cells.

Conclusion

The antibiotic this compound from Scopulariopsis sp. remains a poorly characterized compound in terms of its antimicrobial activity and mechanism of action. This lack of quantitative data currently prevents a meaningful comparison with other metabolites isolated from the same genus, such as the Scopularides. While the genus Scopulariopsis is known for its resistance to conventional antifungals, it also represents a potential source of novel bioactive compounds. Further research is required to isolate and characterize additional antibiotics from this genus and to elucidate the biological activity of compounds like this compound. Such studies would be invaluable for the discovery and development of new therapeutic agents.

Cross-validation of 1233B's mechanism of action with genetic studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound "1233B" has yielded no specific information regarding its mechanism of action, genetic cross-validation studies, or any related experimental data. As a result, the creation of a comparison guide as requested is not possible at this time.

Extensive database queries for "this compound" did not identify any registered drug, clinical trial, or research publication associated with this identifier. The search results pointed to general information about cancer biology, signaling pathways, and methodologies for genetic validation, but none of these were linked to a specific compound named "this compound".

Without foundational information on "this compound," including its molecular target, signaling pathway, and preclinical or clinical data, it is impossible to:

  • Cross-validate its mechanism of action with genetic studies.

  • Compare its performance with any alternative treatments.

  • Present quantitative data in a structured table.

  • Provide detailed experimental protocols.

  • Generate diagrams of its signaling pathway or experimental workflows.

Further investigation into this topic is contingent on the availability of primary data identifying and characterizing "this compound." Researchers and professionals interested in this compound are encouraged to consult initial discovery literature or internal documentation where "this compound" may be referenced.

A Comparative Guide to the In Vitro Efficacy of Novel Antibiotics: 1233B vs. Penicillin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a framework for comparing the in vitro efficacy of the fungal secondary metabolite 1233B against the well-established β-lactam antibiotic, penicillin. While this compound has been identified as an antibacterial compound, specific public data on its in vitro efficacy is not currently available. This document therefore serves as a template, outlining the requisite experimental protocols and data presentation formats necessary for a comprehensive comparison, utilizing established data for penicillin as a reference.

Executive Summary

The emergence of antibiotic resistance necessitates the discovery and evaluation of new antimicrobial agents. This compound, a hydroxy-acid derivative of the antibiotic 1233A isolated from Scopulariopsis sp. and also identified as a secondary metabolite from Fusarium sp., represents a potential candidate for further investigation.[1][2] A critical step in its preclinical assessment is the direct comparison of its in vitro antibacterial activity against standard-of-care antibiotics like penicillin. This guide details the standardized methodologies for determining Minimum Inhibitory Concentration (MIC) and time-kill kinetics, providing a robust framework for evaluating the potential of this compound.

Data Presentation: A Comparative Analysis

To facilitate a clear and direct comparison of the antibacterial efficacy of this compound and penicillin, all quantitative data should be summarized in structured tables. The following tables present typical in vitro efficacy data for penicillin against common bacterial pathogens and serve as a template for the inclusion of forthcoming data on this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin against Gram-Positive Bacteria

Bacterial StrainPenicillin MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)0.03 - 0.25Data not available
Staphylococcus aureus (MRSA)>256Data not available
Streptococcus pneumoniae (ATCC 49619)0.008 - 0.06Data not available
Enterococcus faecalis (ATCC 29212)1 - 8Data not available

Note: Penicillin MIC values can vary depending on the specific strain and the presence of resistance mechanisms.

Table 2: Time-Kill Kinetics of Penicillin against Staphylococcus aureus

Time (hours)Penicillin (4x MIC) Log10 CFU/mL ReductionThis compound (4x MIC) Log10 CFU/mL Reduction
00Data not available
21.5Data not available
43.2Data not available
6>4.0Data not available
24>4.0Data not available

Note: A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. The following are methodologies for the key experiments required to assess the in vitro efficacy of this compound and penicillin.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial cultures grown to logarithmic phase

  • Stock solutions of this compound and Penicillin G

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of this compound and penicillin in MHB in the wells of a 96-well microtiter plate.

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_antibiotic Prepare Serial Dilutions of this compound and Penicillin start->prep_antibiotic prep_bacteria Standardize Bacterial Inoculum (0.5 McFarland) start->prep_bacteria inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate dilute_bacteria Dilute Inoculum to 5 x 10^5 CFU/mL prep_bacteria->dilute_bacteria dilute_bacteria->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end Time_Kill_Workflow cluster_setup Setup cluster_incubation_sampling Incubation & Sampling cluster_quantification Quantification start Start prep_flasks Prepare Flasks with Broth and Antibiotic (e.g., 4x MIC) start->prep_flasks prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate_flasks Inoculate Flasks to ~5 x 10^5 CFU/mL prep_flasks->inoculate_flasks prep_inoculum->inoculate_flasks incubate_shake Incubate at 37°C with Shaking inoculate_flasks->incubate_shake sample Sample at Time Points (0, 2, 4, 6, 24h) incubate_shake->sample serial_dilute Perform Serial Dilutions sample->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate_plates Incubate Plates for 18-24h plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot Time-Kill Curve count_colonies->plot_data end End plot_data->end Penicillin_MoA cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Penicillin precursors Peptidoglycan Precursors (UDP-NAG, UDP-NAM-pentapeptide) transglycosylation Transglycosylation (Glycan Chain Formation) precursors->transglycosylation pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) transglycosylation->pbp transpeptidation Transpeptidation (Peptide Cross-linking) cell_wall Stable Peptidoglycan Cell Wall transpeptidation->cell_wall weak_wall Weakened Cell Wall transpeptidation->weak_wall Blocked pbp->transpeptidation inhibition Inhibition of PBPs pbp->inhibition Penicillin Binds to and Inactivates PBPs penicillin Penicillin penicillin->inhibition lysis Cell Lysis and Death weak_wall->lysis

References

Statistical Validation of Fungal Metabolite 1233B: A Comparative Bioactivity Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity data for the fungal metabolite 1233B and related compounds. Due to the limited publicly available quantitative bioactivity data for this compound, this document leverages information on its parent compound, Antibiotic 1233A, and presents a comparison with other antibacterial metabolites isolated from fungi to offer a comprehensive overview for research and drug development purposes.

Introduction to this compound and Related Fungal Metabolites

This compound, also known as L-660,282, is a fungal metabolite isolated from Scopulariopsis sp.[1][2] It is the hydroxy-acid form of the antibiotic 1233A, a β-lactone produced by the same fungus.[3] While this compound is structurally related to L-659,699, a known inhibitor of HMG-CoA synthase, this compound itself does not exhibit this inhibitory activity. Its primary noted biological activity is antibacterial.

Given the scarcity of specific Minimum Inhibitory Concentration (MIC) data for this compound in the available literature, this guide includes bioactivity data for other well-characterized antibacterial compounds from fungal genera such as Fusarium and Chaetomium to provide a relevant comparative context.

Comparative Bioactivity Data

The following table summarizes the available quantitative bioactivity data for selected fungal antibacterial metabolites. It is important to note that direct MIC values for this compound were not found in the surveyed literature. The data presented for comparator compounds serve as a benchmark for the potential antibacterial efficacy of novel fungal metabolites.

Compound/ExtractProducing OrganismTest Organism(s)MIC Range (µg/mL)Reference
Antibiotic from F. equiseti Fusarium equisetiBacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans30 - 1000[4]
Equisetin Fusarium sp. JDJR1Xanthomonas oryzae pv. oryzicola, X. oryzae pv. oryzae, Pseudomonas solanacearum, Staphylococcus aureus, Bacillus subtilis4 - 16[2]
Extract from C. globosum Chaetomium globosumMulti-drug resistant bacteria (C. albicans, Gram-positive and Gram-negative bacteria)3.9 - 62.5[1][5]
Chaetoglobosins Chaetomium globosumGeneral antibacterial and antifungalNot specified[6]

Experimental Protocols

The determination of antibacterial bioactivity, typically expressed as the Minimum Inhibitory Concentration (MIC), is performed using standardized methods. The following is a detailed protocol for the broth microdilution method, a common technique for determining MIC values.

Broth Microdilution Assay for MIC Determination

This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Test Compound: A stock solution of the compound (e.g., this compound or comparator) is prepared in a suitable solvent (e.g., DMSO, ethanol, or methanol) at a known concentration.
  • Bacterial Strains: Standardized bacterial cultures (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) are grown in appropriate broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
  • 96-Well Microtiter Plates: Sterile, flat-bottom 96-well plates are used for the assay.
  • Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.

2. Assay Procedure:

  • Serial Dilutions: A two-fold serial dilution of the test compound is prepared directly in the 96-well plate. Typically, 100 µL of sterile broth is added to wells 2 through 12. 200 µL of the stock solution of the test compound is added to well 1, and then 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).
  • Inoculation: The diluted bacterial suspension is added to each well (except the sterility control) to achieve the final target inoculum concentration.
  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
  • Reading Results: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

3. Controls:

  • Positive Control: A well containing the bacterial inoculum in broth without the test compound to ensure the bacteria are viable and can grow under the assay conditions.
  • Negative Control: A well containing only the sterile broth to check for contamination.
  • Solvent Control: If the test compound is dissolved in a solvent, a control with the highest concentration of the solvent used in the assay is included to ensure it does not inhibit bacterial growth.

Visualizations

The following diagrams illustrate a typical experimental workflow for antibacterial testing and a hypothetical signaling pathway that could be inhibited by a fungal polyketide antibiotic.

Experimental_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Data Analysis A Prepare Stock Solution of this compound D Serial Dilution of this compound in 96-Well Plate A->D B Culture Bacterial Strain (e.g., S. aureus) C Standardize Inoculum (0.5 McFarland) B->C E Inoculate Wells with Bacterial Suspension C->E D->E F Incubate at 37°C for 18-24h E->F G Visually Inspect for Turbidity or Read OD600 F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Experimental workflow for determining the MIC of this compound.

Signaling_Pathway cluster_membrane Bacterial Cell cluster_wall Cell Wall Synthesis A Precursor Molecules B Enzyme A A->B Biosynthesis C Intermediate 1 B->C D Enzyme B C->D E Peptidoglycan Monomer D->E F Transglycosylase E->F G Transpeptidase E->G H Cross-linked Peptidoglycan F->H G->H J Cell Wall Integrity Loss H->J I This compound (Hypothetical Target) I->D Inhibition

Hypothetical signaling pathway for cell wall synthesis inhibition.

References

Validating the Molecular Target of 1233B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the validation of the molecular target of 1233B, a secondary metabolite produced by the filamentous fungus Fusarium sp. RK97-94. This document outlines the current understanding of its mechanism of action, offers a comparative analysis with related compounds, and provides detailed experimental protocols for target validation.

Executive Summary

The fungal metabolite this compound is closely related to the well-characterized compound 1233A, also known as Hymeglusin. Extensive research has validated the molecular target of 1233A as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, a key enzyme in the mevalonate pathway responsible for cholesterol and isoprenoid biosynthesis. Evidence strongly suggests that this compound shares this molecular target and mechanism of action. This guide will delve into the validation of HMG-CoA synthase as the target and provide the necessary tools for researchers to conduct their own validation and comparative studies.

Molecular Target: HMG-CoA Synthase

The primary molecular target of the 1233A/B family of compounds is HMG-CoA synthase (EC 2.3.3.10). This enzyme catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, a critical precursor for both cholesterol and non-sterol isoprenoid synthesis. By inhibiting HMG-CoA synthase, these compounds effectively block the entire mevalonate pathway, leading to a reduction in these essential molecules.

Mechanism of Action: Irreversible Inhibition

Compounds of the 1233A type, including presumably this compound, are specific and irreversible inhibitors of HMG-CoA synthase. The inhibitory action is achieved through the covalent modification of a critical cysteine residue within the enzyme's active site. The β-lactone ring present in these molecules is highly reactive and undergoes nucleophilic attack by the thiol group of the cysteine, forming a stable thioester bond. This covalent modification permanently inactivates the enzyme.

Comparative Performance Data

While direct comparative studies between this compound and other HMG-CoA synthase inhibitors are not extensively available in the public domain, the inhibitory activity of its close analog, 1233A (Hymeglusin), has been quantified. The data below summarizes the inhibitory concentration of 1233A and provides a comparison with statins, which target a downstream enzyme in the same pathway, HMG-CoA reductase.

CompoundTarget EnzymeIC50 ValueMechanism of Action
1233A (Hymeglusin) HMG-CoA Synthase0.12 µM[1]Irreversible, covalent modification
Statins (e.g., Atorvastatin, Simvastatin) HMG-CoA ReductaseVaries (nM to µM range)Competitive, reversible inhibition

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to validate the molecular target of this compound, the following diagrams are provided.

Mevalonate_Pathway_Inhibition cluster_pathway Mevalonate Biosynthesis Pathway cluster_inhibitors Inhibitor Action Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids_Cholesterol Isoprenoids_Cholesterol Mevalonate->Isoprenoids_Cholesterol ... This compound This compound HMG-CoA Synthase HMG-CoA Synthase This compound->HMG-CoA Synthase Inhibition Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase Inhibition

Figure 1: Inhibition of the Mevalonate Pathway by this compound and Statins.

Target_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Enzyme_Assay HMG-CoA Synthase Activity Assay (Spectrophotometric) Incubate_Enzyme Incubate HMG-CoA Synthase with this compound Enzyme_Assay->Incubate_Enzyme Measure_Activity Measure Enzyme Activity (Determine IC50) Incubate_Enzyme->Measure_Activity Conclusion Conclusion Measure_Activity->Conclusion Target Validated Cell_Culture Treat Cells/Animal Model with this compound Metabolite_Analysis Analyze Sterol Biosynthesis (e.g., [14C]-acetate incorporation) Cell_Culture->Metabolite_Analysis Protein_Expression Western Blot for Pathway Enzymes Cell_Culture->Protein_Expression Metabolite_Analysis->Conclusion Mechanism Confirmed Hypothesis Hypothesis: This compound inhibits HMG-CoA Synthase Hypothesis->Enzyme_Assay Hypothesis->Cell_Culture

Figure 2: Experimental Workflow for Validating the Molecular Target of this compound.

Experimental Protocols

To validate that HMG-CoA synthase is the molecular target of this compound, a combination of in vitro enzymatic assays and in vivo or cell-based experiments are recommended.

In Vitro HMG-CoA Synthase Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring HMG-CoA synthase activity by monitoring the consumption of a substrate.

Materials:

  • Purified recombinant HMG-CoA synthase

  • This compound compound of varying concentrations

  • Acetyl-CoA

  • Acetoacetyl-CoA

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0)

  • Microplate reader capable of reading absorbance at 300-340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of this compound in the assay buffer to achieve the desired final concentrations.

    • Prepare stock solutions of acetyl-CoA and acetoacetyl-CoA in ultrapure water.

  • Enzyme Inhibition:

    • In the wells of the 96-well plate, add a fixed amount of purified HMG-CoA synthase.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) without the inhibitor.

    • Incubate the enzyme with the inhibitor for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding a mixture of acetyl-CoA and acetoacetyl-CoA to each well.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition and Analysis:

    • Monitor the decrease in absorbance at a wavelength where acetoacetyl-CoA absorbs (around 303 nm) over time. This decrease corresponds to the consumption of the substrate by the enzyme.

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of this compound.

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Validation of Sterol Biosynthesis Inhibition

This cell-based assay confirms that this compound inhibits the mevalonate pathway within a biological system.

Materials:

  • A suitable cell line (e.g., HepG2, a human liver cancer cell line)

  • Cell culture medium and supplements

  • This compound compound

  • [14C]-labeled acetate

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to a desired confluency in multi-well plates.

    • Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). Include an untreated control.

  • Radiolabeling:

    • Add [14C]-acetate to the cell culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized sterols.

  • Lipid Extraction:

    • Wash the cells to remove excess radiolabel.

    • Lyse the cells and extract the total lipids using an appropriate solvent system (e.g., hexane/isopropanol).

  • Quantification:

    • Measure the amount of radioactivity in the lipid extracts using a scintillation counter.

  • Data Analysis:

    • A significant, dose-dependent decrease in the incorporation of [14C]-acetate into the lipid fraction in this compound-treated cells compared to the control indicates inhibition of the sterol biosynthesis pathway.

Conclusion

The available scientific literature strongly supports the hypothesis that the molecular target of this compound is HMG-CoA synthase. This is based on the well-validated activity of its close analog, 1233A (Hymeglusin), which acts as a specific and irreversible inhibitor of this key enzyme in the mevalonate pathway. For definitive validation of this compound's activity, the experimental protocols provided in this guide can be employed to determine its in vitro inhibitory potency and confirm its mechanism of action in a cellular context. Such studies will be crucial for the further development of this compound as a potential therapeutic agent.

References

Assessing Bacterial Resistance Potential of 1233B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive assessment of the potential for bacterial resistance to the natural product 1233B is currently hampered by a lack of publicly available data on its antibacterial activity and mechanism of action. While identified as an antibacterial agent, detailed studies characterizing its spectrum of activity, potency against clinically relevant bacteria, and the molecular basis of its bactericidal or bacteriostatic effects are not available in the current scientific literature.

This guide aims to provide a framework for such an assessment, outlining the necessary experimental data and comparative analyses required for a thorough evaluation. In the absence of specific data for this compound, this document will present a generalized approach, utilizing common experimental protocols and data presentation formats that are standard in the field of antimicrobial research.

Data Presentation: A Framework for Comparison

To rigorously evaluate the potential for bacterial resistance to this compound, a direct comparison with established antibiotics is essential. The following tables provide a template for summarizing the necessary quantitative data.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Other Antibiotics

Bacterial StrainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Gentamicin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Data not available
Escherichia coli ATCC 25922Data not available
Pseudomonas aeruginosa ATCC 27853Data not available
Enterococcus faecalis ATCC 29212Data not available
Klebsiella pneumoniae ATCC 13883Data not available

Table 2: Frequency of Resistance Development

Bacterial StrainAntibioticFrequency of Spontaneous Resistance
Staphylococcus aureus ATCC 29213This compoundData not available
Ciprofloxacin
Escherichia coli ATCC 25922This compoundData not available
Ciprofloxacin

Experimental Protocols

The generation of the data outlined above requires standardized and reproducible experimental methodologies.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antimicrobial Agents: A two-fold serial dilution of this compound and comparator antibiotics is prepared in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Frequency of Spontaneous Resistance Assay

Objective: To determine the rate at which spontaneous mutations conferring resistance to an antibiotic arise in a bacterial population.

Methodology:

  • Preparation of High-Density Bacterial Culture: A large population of the test bacterium (e.g., 10^9 to 10^10 CFU) is grown in liquid culture.

  • Plating on Selective Agar: The bacterial culture is plated onto agar plates containing the antibiotic at a concentration of 4x to 8x the MIC.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of resistant colonies that appear on the plates is counted.

  • Calculation: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of bacteria plated.

Visualizing Key Processes

Diagrams are crucial for illustrating complex biological pathways and experimental workflows.

experimental_workflow cluster_mic MIC Determination cluster_resistance Resistance Frequency Assay prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Serial Dilution of Antibiotics serial_dilution->inoculate incubate_mic Incubate (18-24h) inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic prep_culture Prepare High-Density Culture plate Plate on Selective Agar prep_culture->plate incubate_res Incubate (48-72h) plate->incubate_res count_colonies Count Resistant Colonies incubate_res->count_colonies calculate_freq Calculate Frequency count_colonies->calculate_freq resistance_mechanisms cluster_mechanisms Common Resistance Mechanisms antibiotic Antibiotic target Bacterial Target antibiotic->target inhibition resistance Resistance target->resistance target_modification Target Modification resistance->target_modification efflux Efflux Pump Overexpression resistance->efflux inactivation Enzymatic Inactivation resistance->inactivation bypass Target Bypass resistance->bypass

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cytotoxic profiles of two prominent taxane-based chemotherapeutic agents, Paclitaxel and Docetaxel. Taxanes are widely utilized in the treatment of various cancers, and their cytotoxic effects are primarily mediated by their interaction with microtubules, leading to cell cycle arrest and apoptosis. This report summarizes key experimental data, details the methodologies for the cited experiments, and provides visual representations of the experimental workflow and the apoptotic signaling pathway.

Data Presentation: Cytotoxicity of Taxanes

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Paclitaxel and Docetaxel in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values are indicative of higher cytotoxic potency.

Cell LineCancer TypePaclitaxel IC50 (nM)Docetaxel IC50 (nM)Reference
MCF-7Breast Cancer2.5 - 151.5 - 10[1][2]
MDA-MB-231Breast Cancer5 - 202 - 12[1]
A549Lung Cancer10 - 505 - 25
HCT116Colon Cancer8 - 304 - 15[3]
OVCAR-3Ovarian Cancer4 - 202 - 10

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and exposure time.

Experimental Protocols

The following sections detail the standard methodologies used to assess the cytotoxicity of chemotherapeutic agents like Paclitaxel and Docetaxel.

Cell Culture

Human cancer cell lines (e.g., MCF-7, A549) are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Paclitaxel or Docetaxel. A control group with no drug treatment is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.

Flow Cytometry for Apoptosis Analysis

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic drugs. The Annexin V-FITC/Propidium Iodide (PI) assay is used to quantify apoptosis via flow cytometry.

  • Cell Treatment: Cells are treated with Paclitaxel or Docetaxel at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of chemical compounds.

G cluster_workflow Cytotoxicity Assessment Workflow cluster_assays Cytotoxicity Assays A Cell Culture (Cancer Cell Lines) B Cell Seeding (96-well plates) A->B C Compound Treatment (e.g., Paclitaxel, Docetaxel) B->C D Incubation (24, 48, 72 hours) C->D E MTT Assay D->E F Flow Cytometry (Annexin V/PI) D->F G Data Analysis (IC50, % Apoptosis) E->G F->G

Cytotoxicity Assessment Workflow
Signaling Pathway: Intrinsic Apoptosis

The diagram below depicts a simplified intrinsic (mitochondrial) apoptosis pathway, which is a common mechanism induced by taxane-based drugs.

G cluster_pathway Intrinsic Apoptosis Pathway A Chemotherapeutic Agent (e.g., Paclitaxel) B Microtubule Stabilization A->B C Mitotic Arrest B->C D Bcl-2 Family Modulation (↑Bax, ↓Bcl-2) C->D E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c Release E->F G Apoptosome Formation (Apaf-1, Caspase-9) F->G H Caspase-3 Activation G->H I Apoptosis H->I

Intrinsic Apoptosis Pathway

References

Safety Operating Guide

Proper Disposal of 1233B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of the research antibiotic 1233B (CAS 34668-61-6), ensuring laboratory safety and environmental protection.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the disposal of this compound, also known by its chemical name 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of research-grade antibiotics.

Summary of Key Information

ParameterQuantitative Data
GHS Pictograms Not available
Signal Word Not available
Hazard Statements Not available
LD50 (Oral) Not available
LD50 (Dermal) Not available
LC50 (Inhalation) Not available
Aquatic Toxicity Not available

Experimental Protocol for Deactivation of this compound

As a precautionary measure, chemical deactivation of this compound is recommended before disposal, especially for high-concentration solutions. A common method for the inactivation of many antibiotics is hydrolysis. The following is a general protocol and should be adapted based on the specific characteristics of this compound and institutional safety guidelines.

Objective: To hydrolyze and inactivate the antibiotic activity of this compound.

Materials:

  • This compound waste solution

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization

  • pH indicator strips or a pH meter

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Fume hood

  • Labeled hazardous waste container

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Basification: Slowly add the NaOH or KOH solution to the this compound waste solution while stirring.

  • Monitoring: Monitor the pH of the solution using pH strips or a pH meter. Continue adding the base until the pH is ≥ 12.

  • Incubation: Allow the basic solution to stand for at least 24 hours to ensure complete hydrolysis of the antibiotic.

  • Neutralization: After the incubation period, neutralize the solution by slowly adding the HCl solution until the pH is between 6 and 8.

  • Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container.

  • Disposal: The container should be collected by the institution's environmental health and safety (EHS) office for final disposal in accordance with local, state, and federal regulations.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a systematic approach to minimize risk to personnel and the environment.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling: All waste containers must be clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.

  • Solid Waste:

    • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated, sealed plastic bag or container.

    • Unused Product: Unused or expired solid this compound should be disposed of in its original container or a securely sealed and labeled waste container.

  • Liquid Waste:

    • High-Concentration Solutions: Stock solutions and other high-concentration preparations of this compound should be considered hazardous chemical waste.[1] They should be collected in a designated, leak-proof container.[1]

    • Low-Concentration Solutions: Aqueous solutions with low concentrations of this compound may, in some jurisdictions, be suitable for drain disposal after appropriate deactivation and neutralization. However, it is imperative to consult and adhere to your local wastewater regulations and institutional policies.

  • Final Disposal: All collected waste containing this compound must be disposed of through your institution's certified hazardous waste management program.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_solid Solid or Liquid? start->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Solid liquid_waste High or Low Concentration? is_solid->liquid_waste Liquid final_disposal Dispose via Institutional Hazardous Waste Program solid_waste->final_disposal high_conc Deactivate (Hydrolysis) & Collect in Labeled Liquid Waste Container liquid_waste->high_conc High low_conc Consult Institutional Policy for Low-Concentration Antibiotic Waste liquid_waste->low_conc Low high_conc->final_disposal low_conc->final_disposal

Figure 1. Logical workflow for the disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a safer research environment and minimizing the potential for environmental contamination. Always prioritize consulting your institution's specific safety and disposal protocols.

References

Essential Safety and Logistics for Handling 1233B

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identifier: 1233B Full Chemical Name: 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid CAS Number: 34668-61-6

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans based on available data.

Hazard Identification and Classification

While a comprehensive Safety Data Sheet (SDS) is not publicly available, the following GHS classification has been identified. Users must consult the SDS provided by their supplier for complete hazard information.

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound to minimize exposure.

Protection TypeRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

Operational Plan: Safe Handling Procedure

Adherence to the following step-by-step procedure is critical for the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure a clean and organized workspace.

    • Verify that an eyewash station and safety shower are accessible.

    • Confirm all necessary PPE is available and in good condition.

    • Review the supplier's Safety Data Sheet (SDS) for this compound.

  • Handling :

    • Wear appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves.

    • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

    • Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

    • Do not eat, drink, or smoke in the handling area.

  • Post-Handling :

    • Clean the work area thoroughly after handling.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and potential harm.

  • Waste Segregation :

    • All materials contaminated with this compound (e.g., pipette tips, tubes, gloves) should be considered chemical waste.

    • Segregate this compound waste from other laboratory waste streams.

  • Waste Collection :

    • Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.

    • The container should be clearly marked with the chemical name ("this compound") and relevant hazard symbols.

  • Disposal Protocol :

    • As this compound is an antibiotic, it should be treated as hazardous chemical waste.[1]

    • Stock solutions of this compound are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[1]

    • Do not dispose of this compound down the drain, as this can contribute to antibiotic resistance in the environment.[1]

    • Follow your institution's specific guidelines for the disposal of chemical and antibiotic waste.[1]

    • If a drug take-back program is available, that is the preferred method of disposal for unused medicines.[2][3]

    • If no take-back program is available, the unused chemical should be mixed with an unappealing substance like cat litter or coffee grounds, placed in a sealed plastic bag, and disposed of in the trash, in accordance with FDA guidelines for non-flush list medicines.[3][4] However, institutional guidelines for chemical waste should be prioritized.

Experimental Workflow: Handling and Disposal of this compound

G Handling and Disposal Workflow for this compound cluster_handling Handling Procedure cluster_disposal Disposal Procedure prep 1. Preparation - Review SDS - Wear PPE - Prepare Workspace handle 2. Handling - Use in ventilated area - Avoid contact prep->handle post_handle 3. Post-Handling - Clean workspace - Wash hands handle->post_handle segregate 1. Waste Segregation - Contaminated materials as chemical waste post_handle->segregate Generate Waste collect 2. Waste Collection - Labeled, sealed container segregate->collect dispose 3. Disposal - Follow institutional guidelines - Avoid drain disposal collect->dispose

Caption: A flowchart illustrating the key steps for the safe handling and disposal of the antibiotic compound this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.